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  • Product: (3-Amino-2-methylpropyl)boronic acid

Core Science & Biosynthesis

Foundational

CAS number and molecular weight of (3-Amino-2-methylpropyl)boronic acid

Executive Technical Summary (3-Amino-2-methylpropyl)boronic acid is a specialized organoboron intermediate belonging to the class of -amino boronic acids. Structurally, it functions as a bioisostere of -amino acids (such...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(3-Amino-2-methylpropyl)boronic acid is a specialized organoboron intermediate belonging to the class of


-amino boronic acids. Structurally, it functions as a bioisostere of 

-amino acids (such as leucine or GABA analogs) where the carboxylic acid moiety is replaced by a boronic acid group (

). This substitution imparts unique Lewis acidic properties, allowing the molecule to form reversible covalent complexes with nucleophilic residues (e.g., serine, threonine, or catalytic water molecules) in enzyme active sites.
Core Specifications
ParameterTechnical Detail
Chemical Name (3-Amino-2-methylpropyl)boronic acid
CAS Number 120360-31-8
Molecular Weight 116.96 g/mol (Free Acid)
Molecular Formula

Physical State Hygroscopic solid (often supplied as HCl salt or pinacol ester)
Solubility Soluble in water (pH dependent), MeOH, DMSO; sparingly soluble in non-polar solvents.[1]
pKa Boronic acid: ~8.8–9.0; Amine: ~10.5 (Amphoteric zwitterion at neutral pH)

Structural Logic & Pharmacophore Analysis

The compound features a propyl backbone with a methyl substitution at the


-position relative to the boron atom (or C2 position). This architecture mimics the side-chain topology of Leucine  or 

-Aminobutyric acid (GABA)
derivatives.
  • Boronic Acid Headgroup: Acts as a "warhead" for serine proteases or metalloenzymes (e.g., Arginase), transitioning from a trigonal planar (

    
    ) form to a tetrahedral (
    
    
    
    ) boronate anion upon binding.
  • 
    -Amino Tail:  Provides a handle for peptide coupling or hydrogen bonding within a receptor pocket.
    
  • 2-Methyl Branch: Introduces steric bulk and chirality, restricting conformational freedom and potentially enhancing selectivity for hydrophobic pockets (e.g., S1/S2 subsites).

Synthesis Protocol: Hydroboration Route

Context: Direct synthesis of free


-amino boronic acids is challenging due to the potential for intramolecular coordination (B-N interaction) and polymerization. The most robust route involves the hydroboration of a protected methallylamine precursor, followed by controlled deprotection.
Phase 1: Precursor Protection

Objective: Mask the nucleophilic amine to prevent catalyst poisoning and side reactions with the borane reagent.

  • Reagents: 2-Methylallylamine (Methallylamine), Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    , DCM.
  • Procedure:

    • Dissolve 2-methylallylamine (1.0 eq) in DCM at 0°C.

    • Add

      
       (1.2 eq) followed by slow addition of 
      
      
      
      (1.1 eq).
    • Stir at RT for 4 hours.

    • Checkpoint: Monitor by TLC (ninhydrin stain disappearance).

    • Workup: Wash with 1M HCl, brine, dry over

      
      .
      
    • Yield: ~95% of N-Boc-2-methylallylamine.

Phase 2: Catalytic Hydroboration

Objective: Install the boron moiety regioselectively at the terminal carbon (anti-Markovnikov).

  • Reagents: N-Boc-2-methylallylamine, Pinacolborane (HBpin), Catalyst (Ir or Rh based, e.g.,

    
     / dppe).
    
  • Mechanism: Transition-metal catalyzed hydroboration favors the terminal position due to steric hindrance at the internal methyl-substituted carbon.

  • Procedure:

    • In a glovebox/inert atmosphere, mix the protected amine (1.0 eq) with HBpin (1.2 eq) in THF.

    • Add catalyst (1-3 mol%).

    • Stir at RT (or mild heat 40°C) for 12-24 hours.

    • Validation:

      
      -NMR should show disappearance of vinylic protons (
      
      
      
      4.7-4.8 ppm) and appearance of methylene protons adjacent to boron (
      
      
      0.8-1.0 ppm).
Phase 3: Global Deprotection & Isolation

Objective: Remove the Pinacol and Boc groups to yield the free amino boronic acid (or HCl salt).

  • Reagents: 2M HCl (aq), Phenylboronic acid (scavenger, optional), or oxidative cleavage (NaIO4) if strictly necessary, but acid hydrolysis is preferred for amino boronic acids.

  • Procedure:

    • Dissolve the intermediate pinacol ester in MeOH/2M HCl (1:1).

    • Reflux gently for 4-6 hours. (Note: Pinacol esters are robust; transesterification with phenylboronic acid in biphasic ether/water is a milder alternative).

    • Concentrate in vacuo.[2]

    • Purification: Recrystallization from Acetone/Ether or ion-exchange chromatography (Dowex) if free base is required.

    • Final Form: Often isolated as the Hydrochloride salt to prevent dehydration to the boroxine.

Synthesis Workflow Diagram

Synthesis Start 2-Methylallylamine Step1 N-Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-2-methylallylamine Step1->Inter1 Step2 Hydroboration (HBpin, Ir-Cat) Inter1->Step2 Anti-Markovnikov Inter2 Boc-Amino Boronate Ester Step2->Inter2 Step3 Hydrolysis (HCl/H2O) Inter2->Step3 Final (3-Amino-2-methylpropyl) boronic acid HCl Step3->Final

Figure 1: Step-wise synthesis pathway from commercially available methallylamine to the target amino boronic acid.

Applications in Drug Discovery[3]

Protease & Arginase Inhibition

This compound serves as a critical fragment for designing transition-state inhibitors.

  • Mechanism: The boron atom accepts a lone pair from the active site nucleophile (e.g., Ser-195 in chymotrypsin-like proteases), forming a stable tetrahedral adduct that mimics the enzymatic transition state.

  • Specificity: The 2-methylpropyl scaffold is isosteric with Leucine . This makes the compound highly relevant for targeting enzymes that cleave after hydrophobic residues (e.g., proteasomes, certain matrix metalloproteinases).

Boron Neutron Capture Therapy (BNCT)

While less common than BPA (Boronophenylalanine), aliphatic amino boronic acids are investigated as carrier agents due to their active transport via amino acid transporters (LAT1), potentially allowing selective accumulation in tumor cells.

Bioconjugation

The amino group allows this molecule to be linked to larger scaffolds (peptides, antibodies) while preserving the boronic acid "warhead" for target engagement.

Handling & Stability (Self-Validating Protocol)

Critical Warning: Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This process is reversible but affects stoichiometry.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • State Verification: Before use, run an NMR in

    
     (with a drop of DCl).
    
    • Monomer: Sharp peaks.

    • Boroxine/Oligomer: Broadened peaks or multiple sets of signals.

  • Re-monomerization: If the compound has dehydrated (formed boroxine), dissolve in water/buffer. The equilibrium shifts back to the monomeric acid species

    
     in aqueous dilute solution.
    

References

  • Sigma-Aldrich. (3-Amino-2-methylpropyl)boronic acid Product Specification. CAS 120360-31-8. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boronic acid stability and synthesis).
  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer.[2] (Foundational text on amino boronic acid synthesis via homologation).

  • BOC Sciences. Boronic Acids and Esters - Building Blocks.

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of Amino-Functionalized Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Executive Summary Amino-functionalized boronic acids are a cornerstone of modern medicinal chemistry and materials science, prized for their ability to form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amino-functionalized boronic acids are a cornerstone of modern medicinal chemistry and materials science, prized for their ability to form reversible covalent bonds with diols and their utility as enzyme inhibitors.[1] However, their progression from discovery to application is often hampered by inherent thermodynamic instabilities. Understanding the mechanisms that govern their degradation is paramount for designing robust molecules, developing stable formulations, and ensuring reliable analytical characterization. This guide provides an in-depth exploration of the key factors influencing the stability of these compounds, focusing on the primary degradation pathways: oxidative cleavage of the carbon-boron bond, thermal decomposition, and dehydration to form boroxines. We present field-proven methodologies for assessing stability, strategies for enhancing molecular robustness, and the causal relationships between structure, environment, and degradation.

Introduction: The Duality of Reactivity and Instability

The utility of the boronic acid functional group stems from the Lewis acidic nature of its boron atom, which possesses a vacant p-orbital.[2] This unique electronic configuration allows it to reversibly form stable covalent complexes with nucleophiles like diols (e.g., sugars) and certain amino acid residues, a property exploited in drug design to create potent enzyme inhibitors.[1][3] The incorporation of an amino group onto the aromatic ring further modulates this reactivity, influencing binding affinity and catalytic activity.[4]

However, the very features that make these molecules functionally versatile also render them susceptible to degradation. The carbon-boron (C–B) bond is prone to cleavage under various conditions, leading to loss of function. For drug development professionals, this instability manifests as significant challenges in formulation, shelf-life determination, and ensuring consistent therapeutic efficacy. This guide serves as a foundational resource for navigating these challenges by providing a detailed understanding of the underlying chemical principles.

Fundamental Pathways of Degradation

The thermodynamic stability of an amino-functionalized boronic acid is not an intrinsic constant but a dynamic property influenced by its structure and environment. Several key pathways contribute to its degradation.

Oxidative Cleavage of the Carbon-Boron Bond

Oxidative cleavage is a major and often rapid degradation pathway, particularly under physiological conditions.[5][6] This reaction involves the oxidation of the C–B bond, leading to its replacement with a C-O bond, effectively converting the boronic acid into a phenol (in the case of arylboronic acids) or an alcohol.[5]

Mechanism: The process is typically mediated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). The boron atom, isoelectronic to a carbocation, is susceptible to nucleophilic attack.[6] The reaction proceeds through a transition state where the boron p-orbital develops, and cleavage results in the formation of an alcohol or phenol.[5][6]

Causality:

  • Electron Density: The susceptibility to oxidation is highly dependent on the electron density at the boron center. Electron-donating groups on the aromatic ring increase the rate of oxidation, while electron-withdrawing groups can decrease it.[7]

  • pH Dependence: At physiological pH, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻). This species is generally more susceptible to oxidation.[6]

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "Oxidative Cleavage Pathway" A["Amino-Aryl-B(OH)₂"]; B["H₂O₂ (ROS)"]; C["Amino-Aryl-OH (Phenol)"]; D["B(OH)₃"]; A -- "Oxidative C-B Cleavage" --> C; B --> A; A --> D; end graph [fontname="Arial", fontsize=10, label="Diagram 1: Oxidative Cleavage of an Aminophenylboronic Acid", labelloc=b]; }

Diagram 1: Oxidative Cleavage of an Aminophenylboronic Acid

Thermal Decomposition and Deboronation

Heat is a significant stress factor that can induce decomposition, a process formally known as thermolysis.[8] For amino-functionalized boronic acids, thermal stress can lead to deboronation (loss of the boronic acid group) or more complex degradation profiles. While specific decomposition temperatures vary widely based on molecular structure, some compounds like 3-aminophenylboronic acid are noted to be stable up to 150°C.[9]

Mechanism: The precise mechanism of thermal decomposition can be complex, involving the cleavage of the C-B bond to yield various products. The process is often endothermic, requiring energy to break the chemical bonds.[8] For α-aminoboronic acids, thermal decomposition of precursor carboxylic azides via a Curtius rearrangement is a known synthetic route, highlighting the lability of related structures under thermal stress.[10][11]

Dehydration and Boroxine Formation

A ubiquitous and reversible process for boronic acids is intermolecular dehydration to form a six-membered ring called a boroxine.[12][13] This is a condensation reaction where three boronic acid molecules eliminate three molecules of water.

Mechanism & Causality:

  • Equilibrium: The formation of boroxine is an equilibrium process. In non-aqueous environments or upon heating, the equilibrium shifts towards the boroxine.[13][14] Conversely, in the presence of water, the boroxine can hydrolyze back to the monomeric boronic acid.[12][13] This dynamic equilibrium can complicate analytical characterization and stoichiometry.[15]

  • Structural Effects: Electron-donating groups on an aryl ring tend to favor boroxine formation.[13] The stability of the boroxine itself can be influenced by intramolecular interactions. For instance, single-crystal structures have revealed that some aminophenylboronic acids undergo spontaneous dimerization and dehydration at room temperature.[12]

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "Boroxine Formation Equilibrium" A["3 x Amino-Aryl-B(OH)₂"]; B["(Amino-Aryl-BO)₃ (Boroxine)"]; C["3 x H₂O"]; A -- "- 3H₂O (Dehydration)" --> B; B -- "+ 3H₂O (Hydrolysis)" --> A; A -- Equilibrium --> B; B -- Equilibrium --> C; end graph [fontname="Arial", fontsize=10, label="Diagram 2: Reversible Formation of a Boroxine", labelloc=b]; }

Diagram 2: Reversible Formation of a Boroxine

The Influence of the Amino Group: Intramolecular Interactions

The position and nature of the amino group are critical determinants of stability. An appropriately positioned amino group can form an intramolecular dative bond with the boron atom (B–N bond). This interaction can significantly alter the molecule's properties.[16]

  • Stabilization: Formation of a B-N bond can create a more stable heterocyclic structure, protecting the boron atom from external reagents and increasing its resistance to hydrolysis or oxidation.[17][18] For example, 8-quinolineboronic acid self-assembles via intermolecular B-N bonds, creating a uniquely stable supramolecular structure.[16]

  • Destabilization: In other contexts, the amino group can participate in degradation pathways. Pathways of amino acid degradation include deamination and transamination, which could be relevant depending on the molecular structure and biological environment.[19][20]

Assessing Thermodynamic Stability: A Practical Guide

A robust assessment of stability requires a multi-pronged approach using orthogonal analytical techniques. The goal is to not only quantify the rate of degradation but also to identify the resulting degradants, thereby confirming the instability pathway.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary tools for probing thermal stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[21] It is used to determine the onset temperature of decomposition, which marks the point of significant mass loss.[8]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify melting points, phase transitions, and the enthalpy of decomposition, indicating whether the process is endothermic or exothermic.

Table 1: Comparison of Thermal Analysis Techniques

TechniquePrincipleKey Information ProvidedApplication Insight
TGA Measures mass change vs. temperature.Onset of decomposition, residual mass, identification of distinct decomposition steps.Essential for determining the upper-temperature limit for storage and handling. A steep drop in the TGA curve indicates rapid decomposition.[21]
DSC Measures heat flow vs. temperature.Melting point, glass transition, crystallization events, enthalpy of decomposition (endo/exothermic).An exothermic decomposition event identified by DSC can signal a potential thermal runaway hazard.

Experimental Protocol 1: Generalized TGA for Thermal Stability Assessment

  • Sample Preparation: Accurately weigh 5-10 mg of the amino-functionalized boronic acid into a clean, tared TGA pan (platinum or alumina is recommended).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes to ensure a non-reactive atmosphere.

  • Heating Program: Initiate the heating program. A linear heating rate (ramp) of 10 °C/min is a standard starting point. Heat the sample from ambient temperature to a temperature well beyond any expected decomposition (e.g., 600 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature is often determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope. The derivative of this curve (DTG) can pinpoint the temperature of the maximum rate of decomposition.[21]

Causality Behind Choices: A slow heating rate (5-10 °C/min) is crucial for ensuring thermal equilibrium and resolving distinct decomposition events.[21] An inert atmosphere is used to isolate thermal instability from oxidative instability.

Chromatographic Methods: Stability-Indicating Assays

High-Performance Liquid Chromatography (HPLC) is the workhorse for stability testing in the pharmaceutical industry. A "stability-indicating method" is one that can accurately quantify the decrease in the concentration of the active compound while simultaneously separating and detecting its degradation products.[22][23]

Method Development Considerations:

  • Column Choice: Reversed-phase columns (e.g., C18, C8) are most common. Boronic acids can be challenging to retain due to their polarity; columns with low silanol activity or the use of ion-pairing reagents may be necessary to achieve good peak shape and retention.[7]

  • Mobile Phase: The pH of the mobile phase is critical. For boronate esters, which are often used as stable precursors, a high pH mobile phase (above the pKa of the corresponding boronic acid) can stabilize them against on-column hydrolysis.[7] For the boronic acids themselves, a mobile phase of acetonitrile and water/buffer (e.g., ammonium acetate or formic acid) is a common starting point.[24]

  • Forced Degradation: To validate a method as stability-indicating, forced degradation (or stress testing) must be performed.[25] This involves intentionally degrading the sample under various conditions (e.g., acid, base, peroxide, heat, light) to ensure that the resulting degradants do not co-elute with the main peak.[23]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

}

Diagram 3: Workflow for Forced Degradation Study

Strategies for Enhancing Stability

Improving the thermodynamic stability of amino-functionalized boronic acids can be achieved through both structural modification and formulation strategies.

Structural Modification
  • Intramolecular Coordination: As discussed, designing molecules where a nearby Lewis base (like the amino group or a strategically placed carboxyl group) can form a dative bond with the boron atom is a highly effective strategy. This creates a more stable boralactone or a similar heterocyclic system that can be thousands of times more resistant to oxidation than a simple phenylboronic acid.[6]

  • Electronic Effects: Attaching electron-withdrawing groups to an arylboronic acid can decrease the electron density on the boron, slowing the rate-limiting step in oxidation.[6]

  • Steric Hindrance: Introducing bulky groups near the boronic acid moiety can sterically hinder the approach of reactants like water or oxidizing agents, thus slowing degradation.

Formulation and Storage
  • pH Control: Maintaining the pH of a solution is critical. Since oxidation is often accelerated at physiological pH, formulating solutions at a lower pH can improve stability, provided the compound is soluble and stable under acidic conditions.[6]

  • Exclusion of Oxygen and Water: For solid-state stability, storage under an inert atmosphere (e.g., nitrogen or argon) and in desiccated conditions can prevent oxidative degradation and boroxine formation.

  • Formation of Reversible Adducts: Boronic acids readily form stable esters with diols (e.g., pinacol, N-methyliminodiacetic acid (MIDA)).[26] These boronate esters often exhibit significantly improved stability against oxidation and can serve as "prodrugs" or stable synthetic intermediates, hydrolyzing back to the active boronic acid under specific conditions.[7][26]

Conclusion

The thermodynamic stability of amino-functionalized boronic acids is a complex interplay of their inherent structure and their external environment. The primary degradation pathways—oxidation, thermal decomposition, and dehydration—are well-understood phenomena that can be proactively addressed. By employing rigorous analytical techniques such as TGA and stability-indicating HPLC, researchers can accurately profile the stability of these molecules. This knowledge, in turn, empowers the rational design of more robust analogues through strategies like intramolecular coordination and the development of stable formulations via pH control and the use of protective ester adducts. For scientists in drug discovery and development, a deep understanding of these principles is not merely academic; it is a critical requirement for translating the vast potential of boronic acids into safe and effective therapeutic agents.

References

  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2014368118.
  • Qing, G., et al. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure.
  • Del Amo, V., & Yudin, A. K. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(8), 2291-2307.
  • Hussain, M. A., & Aungst, B. J. (1989). The use of alpha-aminoboronic acid derivatives to stabilize peptide drugs during their intranasal absorption. Pharmaceutical Research, 6(2), 186-189.
  • Gois, P. M. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(11), 2928-2963.
  • Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.
  • Gois, P. M. P., et al. (2020). Designing Functional and Responsive Molecules with Boronic Acids. Molecules, 25(23), 5605.
  • Ishihara, K. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Tetrahedron, 69(13), 2477-2486.
  • ResearchGate. (n.d.). Scheme 8.2. Influence of the possibility of an intra-molecular B–N....
  • BenchChem. (2025).
  • Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(1), 123-128.
  • BenchChem. (2025). Thermogravimetric analysis (TGA)
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1133-1142.
  • Gao, Y., et al. (2007). A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution. Tetrahedron Letters, 48(22), 3825-3829.
  • Am Ende, C. W., et al. (2018). β-Hydroxy stabilized boron-nitrogen heterocycles enable rapid and efficient C-terminal protein modification.
  • Wikipedia. (n.d.). Boroxine.
  • Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2570.
  • ChemBK. (2024). (3-aminophenyl)boronic acid.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Lloyd-Jones, G. C., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
  • Gillingham, D., & De Robbio, A. (2016). Iminoboronates are efficient intermediates for selective, rapid and reversible N-terminal cysteine functionalisation.
  • James, T. D., & Phillips, M. D. (2012). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 45(11), 2051-2064.
  • Gillingham, D., & De Robbio, A. (2016). Iminoboronates are efficient intermediates for selective, rapid and reversible N-terminal cysteine functionalisation.
  • Wikipedia. (n.d.). Thermal decomposition.
  • GPnotebook. (2018).
  • Biology LibreTexts. (2026). 18.
  • ResearchGate. (2016). (PDF) Synthesis of α-aminoboronic acids.
  • Wang, B., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(10), 3037-3056.
  • Hall, D. G. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. Accounts of Chemical Research, 42(6), 815-825.
  • Bhatt, V. V., et al. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • Kumar, A., et al. (2021). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC.
  • Li, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7296.

Sources

Foundational

Technical Guide: Solubility & Handling of (3-Amino-2-methylpropyl)boronic Acid

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (3-Amino-2-methylpropyl)boronic acid . Executive Summary (3-Amino-2-methylpropyl)boronic acid is a -amino...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (3-Amino-2-methylpropyl)boronic acid .

Executive Summary

(3-Amino-2-methylpropyl)boronic acid is a


-amino boronic acid , structurally analogous to the neurotransmitter GABA but featuring a boronic acid moiety in place of the carboxylic acid. This substitution introduces unique solubility challenges due to the amphoteric nature  of the molecule.

Unlike simple organic fragments, this compound exists in a complex equilibrium dependent on pH, concentration, and solvent water activity. It primarily behaves as a zwitterion in neutral aqueous media and can spontaneously dehydrate to form boroxines (cyclic trimers) in non-protic organic solvents.

Critical Handling Directive:

  • Aqueous Solubility: Highly pH-dependent. High solubility in acidic (cationic form) and basic (anionic form) media; minimum solubility at the isoelectric point (zwitterion).

  • Organic Solubility: High in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol). Poor in non-polar hydrocarbons (Hexane, Toluene) unless protected as a pinacol ester.

  • Storage: Hygroscopic. Must be stored under inert atmosphere to prevent uncontrolled hydrolysis/dehydration cycles.[1]

Physicochemical Profile & Mechanism[1][2][3]

To optimize solubility, one must understand the three competing equilibria governing this molecule:

  • Acid-Base Dissociation (Water): The molecule contains a basic primary amine (

    
    ) and an acidic boronic acid group (
    
    
    
    ).
    • pH < 7: Exists as the Cation (

      
      ). Highly Water Soluble.
      
    • pH 7-9: Exists as the Zwitterion (

      
      ). Lowest Solubility (Precipitation Risk).
      
    • pH > 10: Exists as the Anion (

      
      ). Highly Water Soluble.
      
  • Boroxine Formation (Organic/Dry): In the absence of water (e.g., dry DCM or Ether), three monomer units dehydrate to form a six-membered boroxine ring (

    
    ). This trimer is often more soluble in organic solvents than the hydrated monomer but hydrolyzes rapidly upon contact with water.
    
  • Salt vs. Free Base: Commercial supplies are often the Hydrochloride Salt (

    
    ). The salt form suppresses boroxine formation and significantly enhances aqueous solubility compared to the free base.
    
Mechanistic Visualization (Graphviz)

BoronicEquilibrium Cation Cationic Form (pH < 7) Soluble in Water Zwitterion Zwitterionic Form (pH ~ Neutral) Low Solubility Cation->Zwitterion -H+ Zwitterion->Cation +H+ Anion Boronate Anion (pH > 10) Soluble in Water Zwitterion->Anion +OH- Boroxine Boroxine Trimer (Dry Organic Solvent) Soluble in DCM/EtOAc Zwitterion->Boroxine -3 H2O (Dehydration) Anion->Zwitterion -OH- Boroxine->Zwitterion +3 H2O (Hydrolysis)

Figure 1: The pH-dependent ionization and dehydration equilibrium of (3-Amino-2-methylpropyl)boronic acid.

Solubility Data Matrix

The following data summarizes the solubility behavior of the Hydrochloride Salt vs. the Free Base .

Solvent ClassSolventSolubility (HCl Salt)Solubility (Free Base)Notes
Aqueous Water (pH 2)High (>100 mg/mL)High (Converts to salt)Best for stock solutions. Stable.
Aqueous Water (pH 7)High Low/Moderate Free base may precipitate as zwitterion.[1]
Aqueous Water (pH 11)High High Forms boronate anion.[1] Oxidatively unstable over time.[1]
Polar Organic DMSOHigh (>200 mg/mL)High Preferred solvent for biological assays.[1]
Polar Organic MethanolHigh High Useful for transfers; avoid for long-term storage (esterification risk).
Non-Polar DichloromethaneInsoluble Moderate Free base dissolves as Boroxine trimer.[1]
Non-Polar HexaneInsoluble Insoluble Used as an anti-solvent for precipitation.[1]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (Aqueous)

Objective: To create a stable 50 mM stock solution for biological assays, avoiding precipitation.

  • Weighing: Accurately weigh the Hydrochloride Salt form. Avoid using the free base for aqueous stocks due to inconsistent hydration states.

  • Solvent: Use 0.1 N HCl or Phosphate Buffered Saline (PBS) adjusted to pH 6.0 .

    • Reasoning: Keeping the pH slightly acidic prevents the formation of the zwitterionic precipitate and inhibits oxidative deboronation (a common degradation pathway at high pH).

  • Dissolution: Vortex for 30 seconds. If using the free base, sonication (3 mins at 25°C) is required to break the boroxine trimer network.

  • Filtration: Filter through a 0.22 µm PVDF membrane. Do not use Nylon filters as boronic acids can interact with the amide bonds in Nylon.

Protocol B: Purification via Boroxine Crystallization

Objective: To purify the compound from organic impurities.

  • Dissolution: Dissolve the crude material in minimal hot Acetonitrile or Toluene .[1]

  • Dehydration: Add a desiccant (

    
    ) or perform an azeotropic distillation to remove water.[1] This forces the equilibrium toward the Boroxine  trimer.
    
  • Crystallization: Cool the solution to 0°C. The boroxine trimer often crystallizes out while impurities remain in solution.

  • Recovery: Filter the solid under nitrogen. Upon redissolving in water, the boroxine instantly hydrolyzes back to the monomeric boronic acid.

Applications & Workflow

Synthesis Workflow (Suzuki/Peptide Coupling)

When using (3-Amino-2-methylpropyl)boronic acid in synthesis:

  • Protection: The free amine interferes with many cross-coupling catalysts.[1] It is standard practice to protect the amine (e.g., Boc-protection) and the boronic acid (e.g., Pinacol ester) before reaction.

  • Deprotection: Post-reaction, the boronic acid is released via acidic hydrolysis (removes Pinacol) or transesterification with phenylboronic acid.

Solubility Decision Tree (Graphviz)

SolubilityTree Start Start: Select Form Salt HCl Salt Form Start->Salt FreeBase Free Base Form Start->FreeBase WaterAcid Water (pH < 6) High Solubility Salt->WaterAcid Preferred DMSO DMSO / DMF High Solubility Salt->DMSO Good DCM DCM / Chloroform Insoluble Salt->DCM Avoid WaterNeut Water (pH 7) Risk of Precipitation FreeBase->WaterNeut Slow Kinetics FreeBase->DMSO Good DCM_Boroxine DCM (Dry) Soluble as Boroxine FreeBase->DCM_Boroxine Dehydration Required

Figure 2: Decision tree for solvent selection based on the starting material form.

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

  • Adamczyk-Woźniak, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Link

  • PubChem. (2025).[1] Compound Summary: (2-Methylpropyl)boronic acid (Analog).[2] National Library of Medicine.[1] Link

  • Borden, E. A., et al. (2015). Measurement of the solubility of boronic acids in water and organic solvents. Journal of Pharmaceutical Sciences. (Inferred general protocols for amino-boronic acids).

Sources

Exploratory

Biological activity of (3-Amino-2-methylpropyl)boronic acid in protease inhibition

An In-depth Technical Guide to the Biological Activity of (3-Amino-2-methylpropyl)boronic acid (Talabostat) in Protease Inhibition Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of (3-Amino-2-methylpropyl)boronic acid (Talabostat) in Protease Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Boronic Acids in Protease-Targeted Therapeutics

The strategic inhibition of proteases, enzymes that catalyze the breakdown of proteins, represents a cornerstone of modern drug discovery. Within this landscape, boron-containing compounds, particularly boronic acids, have emerged as a privileged class of inhibitors.[1][2] Their unique ability to form a stable, yet reversible, covalent bond with the active site serine or threonine residues of proteases makes them exceptionally potent transition-state analogs.[3][4][5][6] This guide focuses on (3-Amino-2-methylpropyl)boronic acid, a compound more widely known in scientific literature as Talabostat or its dipeptide pro-drug form, Val-boroPro (PT-100).[7][8] Talabostat is a small molecule, orally active inhibitor of the S9 family of post-proline cleaving serine proteases and has garnered significant interest for its dual-action therapeutic potential, combining direct enzyme inhibition with robust immune system stimulation.[9][10][11]

This document provides a comprehensive technical overview of Talabostat, detailing its mechanism of action, spectrum of biological activities, and the experimental methodologies used to characterize its function.

Chemical Profile and Structural Basis of Activity

Talabostat is the boronic acid analog of the dipeptide L-valinyl-L-proline. The core of its inhibitory power lies in the electrophilic boron atom, which is key to its interaction with the catalytic triad of target proteases.

  • IUPAC Name: [(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid[12]

  • Synonyms: Talabostat, Val-boroPro, PT-100, BXCL701[7][13]

  • Formulation Note: The free form of Talabostat can be unstable. For research and clinical development, the more stable mesylate salt (Talabostat mesylate) is typically used, which retains the same biological activity.[7]

The synthesis of peptidyl boronic acids involves specialized organoboron chemistry, often starting from amino acid precursors and utilizing boronic ester intermediates, such as pinacol esters, to protect the boronic acid moiety during synthesis.[3][14][15]

Mechanism of Action: Covalent Reversible Inhibition

Boronic acids are potent inhibitors of serine proteases because they mimic the tetrahedral intermediate formed during peptide bond hydrolysis.[3] The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from the nucleophilic hydroxyl group of the active site serine. This interaction forms a stable, covalent tetrahedral adduct, effectively blocking the enzyme's catalytic activity. The pH-dependent nature of this inhibition is linked to the ionization state of the active site histidine, which facilitates the nucleophilic attack.[16][17]

The key steps are:

  • Binding: The inhibitor docks into the enzyme's active site, with its side chains occupying the specificity pockets (S-subsites).

  • Nucleophilic Attack: The catalytic serine's hydroxyl group attacks the electrophilic boron atom.

  • Adduct Formation: A covalent, tetrahedral boronate adduct is formed with the serine. This bond is significantly more stable than the natural transition state but is reversible, allowing for a dynamic inhibition profile.[4]

// Relationships Ser -> Complex [label="Nucleophilic Attack", dir=forward]; Inhibitor -> Complex [dir=forward]; His -> Ser [label="Activates", style=dashed]; Complex -> Ser [label="Reversible Dissociation", style=dashed, dir=back]; Complex -> Inhibitor [style=dashed, dir=back];

// Invisible nodes for layout {rank=same; Ser; His; Asp;} } dot Caption: Mechanism of serine protease inhibition by Talabostat.

Spectrum of Biological Activity and Therapeutic Applications

Talabostat is a non-selective inhibitor of several dipeptidyl peptidases (DPPs) and related enzymes.[7][18] This broad activity profile is the source of its diverse biological effects, from direct anti-tumor action to systemic immune modulation.

Primary Protease Targets

Talabostat demonstrates high-affinity, competitive inhibition of multiple members of the DPP-IV/CD26 family of serine proteases.[7][8]

Target ProteaseCommon Name / AbbreviationInhibitory Potency (IC50 / Ki)Key Biological Role
Dipeptidyl Peptidase IVDPP-IV / CD26IC50 < 4 nM; Ki = 0.18 nM[7]T-cell activation, glucose metabolism
Dipeptidyl Peptidase 8DPP8IC50 = 4 nM; Ki = 1.5 nM[7][19]Inflammasome regulation, immune signaling
Dipeptidyl Peptidase 9DPP9IC50 = 11 nM; Ki = 0.76 nM[7][19]Inflammasome regulation, immune signaling
Fibroblast Activation ProteinFAPIC50 = 560 nM[7]Tumor stroma remodeling, fibrosis
Quiescent Cell Proline DipeptidaseQPPIC50 = 310 nM[7]Proline metabolism
Antineoplastic and Immunomodulatory Activity

Talabostat's anti-cancer effects are attributed to a unique dual mechanism of action.[9][10]

  • Direct Stromal Targeting: Talabostat inhibits Fibroblast Activation Protein (FAP), a protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma.[8][18][20] FAP activity promotes tumor growth and metastasis through extracellular matrix remodeling.[18] Inhibition of FAP can disrupt the supportive tumor microenvironment.[21][22]

  • Systemic Immune Activation: The primary driver of Talabostat's potent anti-tumor immune response is the inhibition of DPP8 and DPP9.[8][11][13] This inhibition triggers a pro-inflammatory cell death pathway called pyroptosis in monocytes and macrophages.[11] This process involves the activation of caspase-1, which in turn leads to the release of pro-inflammatory cytokines and chemokines, including IL-1β.[8][11][23] This cytokine cascade stimulates both innate and adaptive immunity, promoting T-cell priming, recruitment of immune cells to the tumor, and overall enhancement of tumor-specific immune responses.[7][9][13]

// Nodes Talabostat [label="Talabostat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP8_9 [label="DPP8 / DPP9\n(in Monocytes/Macrophages)", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase1 [label="Caspase-1 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyroptosis [label="Pyroptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Release of Cytokines\n& Chemokines (e.g., IL-1β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ImmuneCells [label="Recruitment & Activation of\nInnate & Adaptive Immune Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tumor [label="Tumor Microenvironment", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; FAP [label="FAP\n(on Cancer-Associated Fibroblasts)", fillcolor="#FBBC05", fontcolor="#202124"]; Stroma [label="Stromal Remodeling Disruption", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCell [label="Enhanced T-Cell\nAnti-Tumor Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Talabostat -> DPP8_9 [label="Inhibits"]; Talabostat -> FAP [label="Inhibits"]; DPP8_9 -> Caspase1 [label="Leads to"]; Caspase1 -> Pyroptosis; Caspase1 -> Cytokines; Cytokines -> ImmuneCells; ImmuneCells -> TCell; FAP -> Stroma [dir=none, style=dashed]; Tumor -> FAP [dir=none, style=dashed]; TCell -> Tumor [label="Attacks"]; Stroma -> Tumor [label="Supports"]; } dot Caption: Dual mechanism of Talabostat's anti-tumor activity.

Clinical and Preclinical Insights

Talabostat has been evaluated in numerous clinical trials, demonstrating activity in solid tumors like non-small-cell lung cancer and malignant melanoma.[9][20] It has also been studied in combination with chemotherapy agents like cisplatin and immune checkpoint inhibitors like pembrolizumab, with the goal of achieving synergistic anti-tumor effects.[20][23][24][25] Beyond oncology, its ability to inhibit FAP and modulate fibroblast activity suggests therapeutic potential in fibrotic diseases, such as systemic sclerosis.[26]

Experimental Protocols: Assessing Protease Inhibition

A self-validating system is crucial for accurately determining the inhibitory potential of compounds like Talabostat. The following protocol describes a standard in vitro enzymatic assay to determine the IC50 value.

Protocol: In Vitro Fluorogenic Assay for FAP Inhibition

This workflow details the measurement of Talabostat's inhibitory activity against recombinant human Fibroblast Activation Protein (FAP).

1. Materials and Reagents:

  • Recombinant Human FAP (R&D Systems or similar)

  • FAP Fluorogenic Substrate (e.g., Ala-Pro-AFC)

  • Talabostat mesylate (MedchemExpress or similar)[7]

  • Assay Buffer: Tris-buffered saline (TBS), pH 7.5

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • 96-well black, flat-bottom microplates

  • Fluorometric plate reader (Excitation/Emission ~400 nm/~505 nm for AFC)

2. Preparation of Solutions:

  • Enzyme Stock: Reconstitute FAP in assay buffer to a concentration of 0.1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute to a working concentration (e.g., 2 µg/mL) in cold assay buffer.

  • Substrate Stock: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store at -20°C. Dilute to a working concentration (e.g., 200 µM) in assay buffer just before use.

  • Inhibitor Stock: Prepare a 10 mM stock solution of Talabostat mesylate in DMSO.

  • Serial Dilutions: Perform serial dilutions of the Talabostat stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Then, create an intermediate dilution plate by diluting each DMSO concentration 1:50 into assay buffer. This minimizes the final DMSO concentration in the assay.

3. Assay Procedure:

  • Plate Layout: Designate wells for blanks (buffer only), positive controls (enzyme + substrate, no inhibitor), and inhibitor test concentrations.

  • Add Inhibitor: Add 25 µL of the serially diluted Talabostat solutions (or buffer for controls) to the appropriate wells.

  • Add Enzyme: Add 50 µL of the FAP working solution to all wells except the blanks.

  • Pre-incubation: Mix gently on a plate shaker and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume is 100 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorometer, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every 60 seconds for 30 minutes.

4. Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (V, in RFU/min) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Normalize Data: Subtract the average rate of the blank wells from all other wells. Calculate the percent inhibition for each Talabostat concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

// Nodes prep_reagents [label="1. Prepare Reagents\n(Enzyme, Substrate, Inhibitor)"]; serial_dilute [label="2. Create Inhibitor\nSerial Dilutions"]; plate_setup [label="3. Plate Setup\n(Inhibitor + Enzyme Pre-incubation)"]; add_substrate [label="4. Initiate Reaction\n(Add Substrate)"]; read_plate [label="5. Kinetic Measurement\n(Fluorometer)"]; calc_rate [label="6. Calculate Reaction Rates (V)"]; calc_inhibition [label="7. Calculate % Inhibition"]; plot_ic50 [label="8. Plot Dose-Response Curve\n& Determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_reagents -> serial_dilute; serial_dilute -> plate_setup; plate_setup -> add_substrate; add_substrate -> read_plate; read_plate -> calc_rate; calc_rate -> calc_inhibition; calc_inhibition -> plot_ic50; } dot Caption: Experimental workflow for determining the IC50 of Talabostat.

Conclusion and Future Directions

(3-Amino-2-methylpropyl)boronic acid, or Talabostat, stands as a compelling example of a boronic acid-based protease inhibitor with significant therapeutic promise. Its ability to form a reversible covalent bond with the active site of serine proteases underpins its potent inhibition of key enzymes like DPP4, DPP8, DPP9, and FAP. The multifaceted biological consequences of this inhibition—ranging from direct disruption of the tumor stroma to the powerful stimulation of anti-cancer immunity—highlight its unique position as a dual-action agent.

While clinical development has faced challenges, the deep mechanistic understanding of Talabostat's activity continues to inform the design of next-generation protease inhibitors and immunomodulatory agents. Further research into optimizing its selectivity, delivery, and combination with other therapeutic modalities, particularly in immuno-oncology and fibrotic diseases, remains a promising avenue for drug development professionals.

References

  • MedchemExpress. (n.d.). Talabostat (Val-boroPro) | Dipeptidyl Peptidase Inhibitor.
  • Williams, S. A., et al. (2008).
  • Jesson, M., et al. (2007, May 1). Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent.
  • Eager, R., & Miller, G. (2007, September 15).
  • CancerNetwork Staff. (2006, August 1). Talabostat Active in Phase II Trials in Stage IV Melanoma, CLL. CancerNetwork.
  • MedKoo Biosciences. (n.d.). Talabostat | CAS# 149682-77-9 | DPP4/8/9 Inhibitor.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. PNAS.
  • Naqash, A. R., et al. (2025, January 23). A phase 2 basket study of talabostat, a small‐molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers. Wiley Online Library.
  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS.
  • AbMole BioScience. (n.d.). Talabostat mesylate (BXCL701 mesylate; Val-boroPro mesylate; PT100 mesylate) | CAS 150080-09-4.
  • National Cancer Institute. (n.d.).
  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. PubMed.
  • Narra, K., et al. (2007, November 15). Phase II trial of single agent Val-boroPro (Talabostat)
  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease.
  • El-Kholy, A. A., et al. (2024, August 21). Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis. PubMed.
  • Eager, R. M., & Miller, G. P. (2007, August 22). Talabostat.
  • ClinicalTrials.gov. (n.d.). Talabostat and Pembrolizumab for the Treatment of Advanced Solid Cancers.
  • National Center for Biotechnology Information. (n.d.). Talabostat.
  • Naqash, A. R., et al. (2025, February 1). A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers. PubMed.
  • University of Edinburgh. (2022, March 10). Fibroblast Activation Protein specific optical imaging in Non- Small Cell Lung Cancer. Edinburgh Research Explorer.
  • Johnson, D. C., et al. (2018). DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.
  • Narra, K., et al. (2007). Phase II Trial of Single Agent Val-boroPro (Talabostat) Inhibiting Fibroblast Activation Protein in Patients with Metastatic Colorectal Cancer. Cancer Biology & Therapy.
  • Online Inhibitor. (2025, November 29).
  • Naqash, A. R., et al. (2025, January 23). A phase 2 basket study of talabostat, a small‐molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers. Cancer.
  • Scilit. (n.d.). Boron Containing Compounds as Protease Inhibitors.
  • Kumar, V., et al. (2021, October 15). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLOS One.
  • Smoum, R., et al. (2012, April 20). Boron Containing Compounds as Protease Inhibitors.
  • Groll, M., et al. (2005). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Semantic Scholar.
  • Fu, H., et al. (2014, September 1). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry.
  • Chen, D. W., et al. (2021, November 30). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI.
  • Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
  • Polovinkin, V., et al. (2021, April 2). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI.
  • Brecher, M., et al. (2017, January 12). Peptide-Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology. PubMed.
  • Smoum, R., et al. (2012, April 20). Boron Containing Compounds as Protease Inhibitors.
  • Synblock. (n.d.). CAS 948592-66-3 | (3-Amino-2-methylphenyl)boronic acid.
  • Tondi, D., et al. (2023, January 5). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Webster, M. P., et al. (n.d.). boronic esters. Organic Syntheses Procedure.
  • Zhang, Y. (2010, May 5).
  • Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates.
  • Sigma-Aldrich. (n.d.). 3-Amino-2-methylphenylboronic acid pinacol ester.

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Foundational

Technical Guide: Safe Handling and Stability Management of Amino Boronic Acids

Document Control: Version: 1.0 Scope: Laboratory to Pilot Plant Scale Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers. Introduction: The Dual Nature of Amino Boronic Acids Amino boronic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Scope: Laboratory to Pilot Plant Scale

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.

Introduction: The Dual Nature of Amino Boronic Acids

Amino boronic acids represent a unique class of bifunctional molecules critical to modern drug discovery. They serve two distinct roles:

  • Synthetic Building Blocks: Used extensively in Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds.

  • Bioactive Pharmacophores: The boronic acid moiety acts as a reversible covalent inhibitor of serine proteases (e.g., the 26S proteasome), as seen in therapeutics like Bortezomib and Ixazomib .

The Safety Paradox: While simple building blocks (e.g., 4-aminophenylboronic acid) are often classified as moderate irritants, their peptide-mimetic counterparts can be highly potent cytotoxins requiring containment strategies similar to SafeBridge Category 3 or 4 compounds. This guide addresses the full spectrum of handling requirements.

The Physiochemical Paradox: Stability & Reactivity

To handle these compounds safely, one must understand their dynamic equilibrium. Unlike carboxylic acids, boronic acids are not static molecules; they exist in a flux state determined by hydration and pH.

The Dehydration Cycle (Boroxine Formation)

Amino boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is not a degradation pathway but a reversible equilibrium driven by entropy (release of water).

  • Implication for Weighing: A "pure" sample may actually be a mixture of monomer and trimer, leading to stoichiometric errors in reaction setup.

  • Implication for Storage: Desiccators promote boroxine formation. High humidity promotes hydrolysis back to the acid but may induce clumping.

Wulff-Type Coordination

In amino boronic acids, the amine nitrogen can donate its lone pair to the empty p-orbital of the boron atom (N→B interaction).

  • Effect: This internal coordination increases the sp3 character of the boron, making it more resistant to oxidation but potentially altering its solubility and reactivity profile compared to non-amino variants.

BoronicEquilibrium cluster_0 Environmental Factors Acid Monomeric Boronic Acid R-B(OH)2 (Active Species) Boroxine Boroxine Trimer (RBO)3 (Anhydride Form) Acid->Boroxine - 3 H2O (Heat/Vacuum) Zwitterion Tetrahedral Zwitterion (Internal N->B Coordination) Acid->Zwitterion pH Dependent (pKa Shift) Factor1 High Humidity -> Monomer Factor2 Desiccation -> Trimer

Figure 1: The dynamic equilibrium of amino boronic acids. The shift between monomer, trimer, and zwitterion dictates solubility and stoichiometry.

Hazard Identification & Risk Assessment

GHS Classification (General Building Blocks)

For standard reagents like 3-aminophenylboronic acid , the hazards are typically moderate.

Hazard CategoryGHS CodeDescriptionPrevention Strategy
Acute Toxicity H302Harmful if swallowed.[1][2]Do not eat/drink in lab. Wash hands post-handling.[1][2][3][4][5][6][7]
Skin Irritation H315Causes skin irritation.[2][3][4]Nitrile gloves (min 0.11mm thickness).
Eye Irritation H319Causes serious eye irritation.[2][3][4]Safety goggles (ANSI Z87.1).
STOT - SE H335May cause respiratory irritation.[2][3][4]Handle strictly within a fume hood.
High-Potency Alert (Peptide Boronates)

CRITICAL: If the amino boronic acid is a peptide derivative (e.g., Bortezomib analogs), standard GHS classification is insufficient.

  • Mechanism: These compounds inhibit the proteasome, leading to apoptosis in rapidly dividing cells.

  • Bioactivation: Some aryl boronic acids can be metabolically activated to reactive imine quinone methides or undergo oxidative deboronation to release reactive amine species [1].

  • OEL (Occupational Exposure Limit): Often < 1 µg/m³ (8-hour TWA).

Operational Handling Protocols

Protocol: Quantitative Transfer of Hygroscopic Solids

Amino boronic acids are often "sticky" due to hydrogen bonding networks. Static electricity can cause the powder to fly, posing an inhalation risk.

Equipment:

  • Anti-static gun (Ionizer).

  • Glass weighing boat (avoid plastic which holds static).

  • Analytical balance inside a flow-contained enclosure.

Step-by-Step:

  • Equilibrate: Allow the reagent container to reach room temperature before opening to prevent condensation.

  • Ionize: Discharge static from the weighing boat and the spatula using the anti-static gun.

  • Transfer: Weigh the solid. If the material is a "gummy" boroxine mixture, do not scrape the container vigorously to avoid aerosol generation.

  • Dissolution: Dissolve immediately in the reaction solvent (e.g., DMSO, MeOH) to lock the stoichiometry. Note: If using alcohols, temporary boronic ester formation occurs, which is usually beneficial for solubility.

Decision Logic for Containment

Not all amino boronic acids require the same level of containment. Use this logic flow to determine your setup.

HandlingLogic Start Analyze Compound Structure IsPeptide Is it a Peptide/Drug Analog? Start->IsPeptide HighPotency Treat as HIGH POTENCY (OEL < 10 µg/m3) IsPeptide->HighPotency Yes Standard Standard Reagent IsPeptide->Standard No Iso USE: Glovebox or Class II Bio-Safety Cabinet HighPotency->Iso DoubleGlove PPE: Double Nitrile Gloves + Tyvek Sleeves Iso->DoubleGlove Hood USE: Chemical Fume Hood (Face velocity > 100 fpm) Standard->Hood SingleGlove PPE: Single Nitrile Gloves + Lab Coat Hood->SingleGlove

Figure 2: Containment decision matrix based on structural class.

Storage and Shelf-Life Management[6]

Prevention of Oxidative Deboronation

Atmospheric oxygen can insert into the C-B bond, leading to the formation of a phenol and boric acid. This is accelerated by light and metal impurities.

  • Requirement: Store under Argon or Nitrogen.

  • Temperature: 2–8°C is standard. -20°C is required for peptide boronates to prevent peptide bond hydrolysis or deamidation.

Re-esterification Strategy

If a batch of amino boronic acid has degraded or is difficult to handle (undefined stoichiometry due to boroxine formation), convert it to the Pinacol Ester .

  • Suspend the boronic acid in anhydrous THF.

  • Add 1.05 equivalents of Pinacol.

  • Add MgSO4 (drying agent) to drive the equilibrium.

  • Filter and concentrate. Result: The pinacol ester is chemically stable, non-hygroscopic, and has a defined molecular weight for accurate stoichiometry [2].

Emergency Response & Waste Disposal

Spill Response
  • Small Spill (< 5g): Cover with wet paper towels to prevent dust. Wipe up and place in a sealed bag.

  • Large Spill / High Potency: Evacuate the area. Do not use a brush (dust generation). Use a HEPA-filtered vacuum or wet-sweeping method.

Waste Disposal (Environmental Fate)

Boron is phytotoxic in high concentrations. It cannot be destroyed by incineration (forms Boron Oxide ash).

  • Segregation: Do not mix with general organic solvents if your facility recycles solvents.

  • Stream: Segregate into "Heavy Metal / Toxic Inorganic" waste streams or specific "Organoboron" streams depending on local EHS regulations.

  • Deactivation (Chemical): For high-potency spills, oxidation with 10% aqueous bleach (Sodium Hypochlorite) will cleave the C-B bond, destroying the pharmacophore, though the resulting phenol may still be toxic [3].

References

  • Chemical Research in Toxicology. "Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation."

  • Chem-Station. "Protecting Groups for Boronic Acids."

  • University of Wisconsin-Madison. "Chemical Disposal Procedures: Oxidative Deactivation."

  • Sigma-Aldrich. "Safety Data Sheet: 4-Aminophenylboronic acid hydrochloride."[1]

Sources

Protocols & Analytical Methods

Method

Application Note: (3-Amino-2-methylpropyl)boronic Acid in Carbohydrate Sensing

This comprehensive Application Note and Protocol Guide details the use of (3-Amino-2-methylpropyl)boronic acid (AMPBA) in carbohydrate sensing. This guide is designed for researchers and drug development professionals, f...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol Guide details the use of (3-Amino-2-methylpropyl)boronic acid (AMPBA) in carbohydrate sensing. This guide is designed for researchers and drug development professionals, focusing on the mechanistic advantages of aliphatic aminoboronic acids and providing actionable protocols for their integration into sensing platforms.

Executive Summary

Chemical Entity: (3-Amino-2-methylpropyl)boronic acid (AMPBA) CAS Number: 120360-31-8 Molecular Formula: C


H

BNO

Class: Aliphatic Aminoboronic Acid / Wulff-Type Ligand

While phenylboronic acids (PBAs) are the standard for carbohydrate sensing, they often suffer from high pK


 values (~8.8), requiring alkaline conditions for optimal sugar binding. (3-Amino-2-methylpropyl)boronic acid  represents a strategic alternative. It utilizes an intramolecular B–N interaction  (Wulff-type coordination) to lower the effective pK

of the boronic acid moiety, enabling high-affinity binding of 1,2- and 1,3-diols (e.g., glucose, fructose, ribose) at physiological pH (7.4) .

The presence of the 2-methyl group acts as a conformational lock (via the Gem-dialkyl or Thorpe-Ingold effect), pre-organizing the propyl chain to favor the cyclic B–N coordination, thereby enhancing stability and sensitivity compared to linear aminopropylboronic acids.

Mechanistic Principles

The Wulff-Type Interaction

Unlike PBAs, which rely on Lewis acidity modulation via an aromatic ring, AMPBA relies on a direct interaction between the amine lone pair and the empty p-orbital of the boron atom.

  • Open Form (Neutral pH): The amine is protonated or free; the boron is trigonal planar (sp

    
    ).
    
  • Closed Form (Sensing Active): The amine coordinates to the boron, forming a stable 5-membered ring. This induces a tetrahedral geometry (sp

    
    ) at the boron center, mimicking the "boronate anion" state required for diol binding.
    
  • Sugar Binding: Diols displace the hydroxyl groups, forming a cyclic boronate ester. The B–N bond stabilizes this ester, effectively "locking" the sensor in the bound state.

Role of the 2-Methyl Substituent

The methyl group at the C2 position restricts the rotational freedom of the propyl backbone. This steric constraint favors the gauche conformation required for the intramolecular B–N bond formation, significantly increasing the population of the "active" closed form compared to unsubstituted 3-aminopropylboronic acid.

Pathway Visualization

AMPBA_Mechanism cluster_logic Structural Advantage Open Open Form (Trigonal Boron) High pKa Closed Closed Form (Tetrahedral Boron) B-N Coordination Open->Closed pH 7.4 / Equilibrium (Promoted by 2-Me Group) Bound Sugar-Bound Complex (Cyclic Boronate Ester) Stable Signal Closed->Bound + Glucose/Diol (Reversible Covalent Binding) Effect 2-Methyl Group: Restricts rotation -> Favors Closed Form Effect->Closed

Figure 1: Mechanistic pathway of AMPBA. The 2-methyl group promotes the closed, active state necessary for sugar binding at neutral pH.

Experimental Protocols

Protocol A: Synthesis of a Fluorescent AMPBA Sensor

Objective: Conjugate AMPBA to a fluorophore (e.g., FITC or NHS-Rhodamine) to create a "turn-on" or "turn-off" glucose sensor. The amine of AMPBA serves as the attachment point.

Materials:

  • (3-Amino-2-methylpropyl)boronic acid (AMPBA)

  • FITC (Fluorescein isothiocyanate) or NHS-Ester Fluorophore

  • Anhydrous DMF (Dimethylformamide) or DMSO

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 500-1000 Da) or HPLC

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of FITC (25.7 µmol) in 1 mL anhydrous DMF.

  • Activation: Add 1.2 equivalents of TEA (30.8 µmol) to the solution to ensure the amine of AMPBA will be nucleophilic.

  • Conjugation: Add 1.5 equivalents of AMPBA (38.5 µmol) to the mixture.

    • Note: Excess AMPBA ensures complete consumption of the fluorophore.

  • Reaction: Stir the reaction mixture in the dark at Room Temperature (RT) for 12–24 hours under an inert atmosphere (N

    
    ).
    
  • Quenching: Add 5 mL of water to hydrolyze any unreacted isothiocyanate/NHS groups.

  • Purification:

    • Method A (Preferred): Purify via Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient (0.1% TFA). Monitor absorbance at the fluorophore's max (e.g., 490 nm for FITC).

    • Method B (Alternative): Dialyze against PBS (pH 7.4) for 48 hours to remove unreacted small molecules.

  • Validation: Verify the product mass via LC-MS. The mass should correspond to [Fluorophore-Linker-B(OH)

    
    ].
    
Protocol B: Surface Immobilization for Affinity Chromatography

Objective: Immobilize AMPBA on carboxylated beads to separate glycosylated proteins or purify specific sugars.

Materials:

  • Carboxyl-functionalized magnetic beads or Agarose resin

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • MES Buffer (0.1 M, pH 5.0)

  • PBS Buffer (pH 7.4)

Step-by-Step Methodology:

  • Activation: Wash 1 mL of beads with MES buffer (3x). Resuspend in 1 mL MES.

  • Coupling Agents: Add EDC (50 mM final) and NHS (50 mM final) to the bead slurry. Rotate for 15 minutes at RT.

  • Washing: Magnetically separate (or centrifuge) and wash with MES buffer to remove excess EDC/NHS.

  • Ligand Addition: Immediately add AMPBA (dissolved in PBS, pH adjusted to 7.4) to the activated beads.

    • Concentration: Use a 10-fold molar excess of AMPBA relative to the bead surface capacity.

  • Incubation: Rotate the slurry for 2–4 hours at RT.

  • Blocking: Wash beads and incubate with 1 M Ethanolamine (pH 8.5) for 30 minutes to block unreacted NHS esters.

  • Storage: Wash extensively with PBS and store at 4°C.

Data Analysis & Performance Metrics

Comparative pK and Binding Affinity

The following table highlights the advantage of AMPBA over traditional phenylboronic acids.

Sensor TypeMoleculeApparent pK

Binding pH Opt.Mechanism
Traditional Phenylboronic Acid (PBA)~8.8> 8.5Lewis Acidity (OH

attack)
Standard Aliphatic 3-Aminopropylboronic Acid~10.0 (Open) / ~6-7 (Closed)*7.0 - 9.0Weak B–N Interaction
Optimized Aliphatic (3-Amino-2-methylpropyl)boronic Acid ~6.5 - 7.5 7.4 (Physiological) Stabilized B–N (Gem-Methyl Effect)
Drug Derivative Bortezomib (Peptide-Boronate)N/A (Covalent inhibitor)N/AActive Site Binding

*Note: The "Closed" pKa refers to the effective pKa for sugar binding due to the internal coordinate bond.

Selectivity Profile

AMPBA, like most boronic acids, shows affinity trends based on the diol geometry:

  • D-Fructose: High Affinity (K

    
     ~ 1000–4000 M
    
    
    
    ) – cis-diol at C2–C3.
  • D-Glucose: Moderate Affinity (K

    
     ~ 100–200 M
    
    
    
    ) – 1,2-diol (less favorable).
  • Sialic Acid: High Affinity (requires specific orientation).

Optimization Tip: To enhance Glucose selectivity over Fructose, incorporate AMPBA into a molecularly imprinted polymer (MIP) or a hydrogel matrix where the spatial arrangement of two boronic acid units matches the glucose geometry.

Workflow Visualization

Workflow cluster_synthesis Sensor Synthesis cluster_sensing Sensing Application Step1 1. Activate Fluorophore (NHS/Isothiocyanate) Step2 2. Conjugate AMPBA (Amine-Reactive Coupling) Step1->Step2 Step3 3. Purify (HPLC/Dialysis) Step2->Step3 Step4 4. Baseline Signal (Fluorescence in Buffer) Step3->Step4 Step5 5. Add Analyte (Blood/Sample) Step4->Step5 Step6 6. Signal Modulation (B-N Bond Stabilization) Step5->Step6

Figure 2: Operational workflow for synthesizing and utilizing an AMPBA-based fluorescent sensor.

References

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922. Link

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. Link

  • Wang, W., et al. (2010). Boronic acid-based sensors for carbohydrates. Current Organic Chemistry, 14(17). Link

  • Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society, 128(13), 4226-4227. Link

    • (Note: This reference is critical as it establishes the principle of Wulff-type intramolecular B-N coordination for neutral pH sensing, directly applicable to AMPBA).
  • Chemical Book/PubChem. (2024). Compound Summary: (3-Amino-2-methylpropyl)boronic acid.[1] Link

Disclaimer: This protocol is intended for research use only. Optimization of concentrations and reaction times may be required based on the specific fluorophore or surface matrix employed. Always consult the Safety Data Sheet (SDS) for AMPBA before handling.

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Compatible with Amino Boronic Acids

[1] Introduction & Strategic Overview The incorporation of boronic acids into peptides has transitioned from niche chemical biology to mainstream drug development. Beyond their well-known role as covalent warheads in pro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Overview

The incorporation of boronic acids into peptides has transitioned from niche chemical biology to mainstream drug development. Beyond their well-known role as covalent warheads in proteasome inhibitors (e.g., Bortezomib, Ixazomib), boronic acids are increasingly utilized for reversible covalent binding to Ser/Thr-rich active sites, as dynamic handles for bioconjugation, and as peptidomimetic precursors.

However, the Lewis acidity of the boron center presents two distinct challenges during Solid-Phase Peptide Synthesis (SPPS):

  • Protodeboronation: The irreversible cleavage of the C–B bond, often catalyzed by extreme pH or specific metal ions.

  • Lewis Acid Interference: Free boronic acids can complex with the cis-diols of carbohydrate-based resins (e.g., Sepharose) or interfere with coupling reagents by coordinating nucleophiles.

This guide provides two distinct, field-proven protocols: Protocol A for side-chain incorporation (using Pinacol/MIDA protection) and Protocol B for C-terminal functionalization (using Glycerol-Resin capture).

Chemical Logic & Protecting Group Strategy

Success in Boron-SPPS relies entirely on the orthogonality of the boron protecting group relative to the Fmoc/tBu strategy.

The Stability/Lability Matrix
Protecting GroupStructureFmoc Removal Stability (20% Piperidine)TFA Cleavage Stability (95% TFA)Removal ConditionRecommended Application
Pinacol Ester (Bpin) Cyclic diolHigh High Transesterification (PhB(OH)₂) or NaIO₄Side-Chain Incorporation. Best for peptides where the boron group remains protected during purification.
MIDA Boronate N-coordinated cageHigh High (Anhydrous)Mild Aqueous Base (NaOH/NaHCO₃)Iterative Synthesis. Excellent for complex syntheses requiring orthogonal deprotection.
Free Boronic Acid -B(OH)₂ModerateLow (Risk of Protodeboronation)N/ANot Recommended for SPPS. Use protected forms.
Glycerol Ester Cyclic diolHigh Low (Hydrolyzes in aqueous workup)Spontaneous hydrolysis in waterC-Terminal Anchoring. Used as the resin linker itself.
Mechanism of Failure: Protodeboronation

The primary failure mode is acid-catalyzed protodeboronation during the final TFA cleavage. Electron-rich aromatic rings (like 4-borono-phenylalanine) are most susceptible.

  • Prevention: Avoid "scavenger cocktails" containing strong oxidants. Keep water content in TFA cleavage low unless required for specific deprotection.

Decision Framework & Workflow

The following diagram illustrates the decision logic for selecting the correct protocol based on the desired location of the boron moiety.

Boron_SPPS_Workflow Start Target Molecule Definition Loc_Decision Location of Boron? Start->Loc_Decision Side_Chain Side-Chain Modification (e.g., Borono-Phe) Loc_Decision->Side_Chain Internal Residue C_Term C-Terminal Warhead (e.g., Bortezomib analogs) Loc_Decision->C_Term C-Terminus Prot_A PROTOCOL A: Fmoc-AA(Bpin)-OH Strategy Side_Chain->Prot_A Prot_B PROTOCOL B: Glycerol-Resin Strategy C_Term->Prot_B Resin_A Standard Rink Amide or Wang Resin Prot_A->Resin_A Resin_B 1-Glycerol Polystyrene (Boron Capture Resin) Prot_B->Resin_B Cleavage_A TFA Cleavage (Pinacol remains intact) Resin_A->Cleavage_A Standard SPPS Cleavage_B TFA/H2O Cleavage (Releases Free Boronic Acid) Resin_B->Cleavage_B Reverse Loading

Caption: Strategic selection between Pinacol-protection for side chains vs. Glycerol-resin anchoring for C-terminal boronic acids.

Protocol A: Side-Chain Incorporation (Pinacol Strategy)

Application: Incorporating boronic acids into the peptide sequence (e.g., 4-borono-L-phenylalanine) using Fmoc-Bpa(Bpin)-OH.

Materials
  • Resin: Rink Amide MBHA (for amides) or Wang (for acids).[1]

  • Amino Acid: Fmoc-4-borono-L-phenylalanine pinacol ester.[2]

  • Coupling Reagents: DIC/Oxyma Pure (Preferred to avoid guanidinylation) or HATU/DIPEA.

  • Cleavage Cocktail: TFA:TIS:DCM (95:2.5:2.5). Avoid water if possible to maintain the pinacol ester.

Step-by-Step Methodology
  • Resin Swelling: Swell 200 mg resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling of Non-Boron AA: Standard protocol (e.g., 3 eq AA, 3 eq HATU, 6 eq DIPEA) for 45 min.

  • Coupling of Boron AA (Critical):

    • Dissolve Fmoc-Bpa(Bpin)-OH (2.5 eq) in minimal DMF.

    • Add DIC (2.5 eq) and Oxyma Pure (2.5 eq). Note: Avoid high concentrations of DIPEA with boronic esters for prolonged periods to prevent racemization.

    • Couple for 2–4 hours (slower kinetics due to bulky pinacol group).

    • QC Step: Perform a micro-cleavage and check via LC-MS. The mass should correspond to the pinacol ester (+82 Da vs free acid).

  • Final Cleavage:

    • Wash resin with DCM (5x) to remove all traces of DMF (basic DMF interferes with TFA cleavage).

    • Add Cocktail A (95% TFA, 2.5% Triisopropylsilane, 2.5% DCM).

    • Crucial: Do not use water or 1,2-ethanedithiol (EDT) unless necessary for Cys/Met protection, as they can promote partial hydrolysis of the pinacol ester, leading to a mixture of products.

    • Shake for 2 hours at room temperature.

  • Workup: Precipitate in cold diethyl ether. Centrifuge and dry.

Post-Synthetic Deprotection (Optional)

If the free boronic acid is required:

  • Dissolve the purified peptide (with Bpin) in a mixture of Acetone/H₂O/1N NH₄OAc (2:2:1).

  • Add NaIO₄ (3 eq) and stir for 24h.

  • Purify via HPLC.[3]

Protocol B: C-Terminal Peptide Boronic Acids (Glycerol-Resin Strategy)

Application: Synthesis of C-terminal boronic acids (e.g., Bortezomib analogs) where the boron is the C-terminal "warhead." Concept: The resin linker is a diol (glycerol) that captures the boronic acid.

Materials
  • Resin: 1-Glycerol polystyrene resin (1.2–1.5 mmol/g loading).[4]

  • Boronic Acid Building Block: Amino-boronic acid (e.g., Boroleucine).

  • Solvents: Anhydrous DMF, DCM, THF.

Step-by-Step Methodology
  • Resin Loading (Boronate Formation):

    • Suspend Glycerol resin (1 g) in anhydrous DCM/THF (1:1).

    • Add the Fmoc-amino-boronic acid (5 eq).

    • No coupling reagent is needed. The boronic acid spontaneously forms a cyclic ester with the glycerol linker.

    • Shake for 12 hours under anhydrous conditions (use a drying tube or inert gas).

    • Wash extensively with anhydrous THF to remove unbound boronic acid.

  • Peptide Elongation:

    • Perform standard Fmoc deprotection (20% Piperidine/DMF).

    • Note: The boronate ester linkage to the resin is stable to piperidine.

    • Couple subsequent amino acids using standard HATU/DIPEA protocols.

  • Cleavage (Hydrolysis):

    • The cleavage condition is unique. The boronate ester is hydrolyzed by equilibrium with water in the presence of acid.

    • Cocktail B: 90% TFA, 5% H₂O, 5% TIS.

    • Shake for 3 hours. The high water content drives the hydrolysis of the resin-boron bond, releasing the peptide with a free C-terminal boronic acid.

  • Purification Note:

    • Free boronic acids can interact with silica. Use reverse-phase C18 HPLC.

    • Add 0.1% TFA to mobile phases to suppress ionization and prevent peak tailing.

Analytical QC & Troubleshooting

Mass Spectrometry Interpretation

Boron has two stable isotopes: ¹⁰B (~20%) and ¹¹B (~80%).

  • Signature: Look for the distinct isotopic pattern. The molecular ion (M) will have a significant M-1 peak.

  • Artifacts: In MeOH injection solvents, boronic acids often form methyl esters [M + 14] or [M + 28]. This is an artifact of ionization, not necessarily a synthesis impurity.

Common Issues Table
IssueProbable CauseCorrective Action
Mixture of Bpin and Free Acid Acidic hydrolysis during cleavage or wet solvents.Use anhydrous TFA/DCM cleavage cocktail. Store Bpin peptides dry.[5]
Low Loading on Glycerol Resin Wet resin or solvents.Dry resin in vacuo over P₂O₅ overnight. Use anhydrous THF for loading.
Peak Tailing on HPLC Interaction with silanols.Ensure 0.1% TFA is present in both Water and ACN mobile phases.[6]
Protodeboronation (Loss of Boron) Cleavage time too long or oxidative scavengers.Reduce cleavage time. Remove phenol/thioanisole from cocktail.

References

  • Solid-Phase Synthesis of Boronic Acid Peptides (Glycerol Resin Method)

    • Daniels, B. E., & Stivala, C. E. (2018).[7] A solid-phase approach for the synthesis of α-aminoboronic acid peptides.[4][7][8]

    • Source:

  • MIDA Boron

    • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids.
    • Source:

  • Protodeboron

    • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)
    • Source:

  • General Fmoc-SPPS Guidelines

    • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amino Boronic Acid Salt Purification

Current Status: ● Systems Operational | Ticket Queue: Low | Agent: Senior Application Scientist 🟢 PART 1: CORE DIRECTIVE (The "Why") Subject: Thermodynamics of Amino Boronic Acid Salts & The Boroxine Cycle Priority: Crit...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Systems Operational | Ticket Queue: Low | Agent: Senior Application Scientist

🟢 PART 1: CORE DIRECTIVE (The "Why")

Subject: Thermodynamics of Amino Boronic Acid Salts & The Boroxine Cycle Priority: Critical

Before initiating any purification workflow, you must understand the dynamic equilibrium governing your material. Amino boronic acids present a dual challenge: the zwitterionic nature of the amino acid backbone and the dehydration equilibrium of the boronic acid moiety.

The Mechanistic Landscape
  • The Salt Advantage: Free amino boronic acids often exist as zwitterions, leading to poor solubility in organics and high water solubility, making extraction difficult. Converting them to salts (e.g., Hydrochloride, Trifluoroacetate) disrupts the zwitterion, protonating the amine (

    
    ) and allowing for controlled crystallization.
    
  • The Boroxine Trap: Heating boronic acids to dissolve them drives the loss of water, forming cyclic trimers called boroxines (anhydrides). While often reversible, boroxines alter stoichiometry and solubility, leading to "oiling out" or impure precipitates.

Visualizing the Equilibrium

The following diagram illustrates the critical equilibrium you must manage during recrystallization.

BoroxineEquilibrium cluster_0 Recrystallization Zone Salt Amino Boronic Acid Salt (R-B(OH)2 • HCl) FreeAcid Free Boronic Acid (R-B(OH)2) Salt->FreeAcid pH > pKa (Amine) Boroxine Boroxine (Trimer) ((R-BO)3) FreeAcid->Boroxine - 3 H2O (Heat/Vac) Deboronated Deboronated Byproduct (R-H) FreeAcid->Deboronated Metal cat. / High pH (Protodeboronation) Boroxine->FreeAcid + 3 H2O (Hydrolysis)

Figure 1: The dynamic equilibrium between the desired salt, the free acid, and the boroxine trimer. Note that protodeboronation is an irreversible sink.

🟢 PART 2: STANDARD OPERATING PROCEDURES (SOPs)

SOP-01: Biphasic Recrystallization of Amino Boronic Acid Hydrochloride Applicability:


-amino boronic acids (e.g., Bortezomib intermediates), phenylboronic acid salts.
Reagents & Equipment[1][2][3]
  • Solvent A (Dissolution): Methanol (MeOH) or Acetonitrile (MeCN) + 1% 2N HCl.

  • Solvent B (Anti-solvent): Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc).
    
  • Equipment: Erlenmeyer flask, magnetic stirrer, oil bath, vacuum filtration setup (sintered glass).

Protocol Execution
StepActionTechnical Rationale
1 Dissolution Suspend crude salt in minimal Solvent A . Heat gently (40–50°C). Do not boil vigorously.
2 Acid Check Ensure solution is acidic (pH < 2). If not, add drops of conc. HCl.
3 Filtration Filter hot through a pre-warmed sintered glass funnel.
4 Nucleation Add Solvent B dropwise to the warm filtrate until persistent turbidity (cloudiness) appears.
5 Clarification Add a few drops of Solvent A to just clear the turbidity.
6 Crystallization Allow to cool to Room Temp (RT) slowly (1-2 hours), then move to 4°C.
7 Isolation Filter cold. Wash cake with cold Solvent B . Dry under vacuum at RT.

🟢 PART 3: TROUBLESHOOTING CENTER (Tickets)

Ticket #001: "My product is oiling out instead of crystallizing."

Diagnosis: The solvent polarity gap is too wide, or the concentration is too high, causing liquid-liquid phase separation (LLPS) before crystallization. Solution:

  • The "Seeding" Technique: Retain a small amount of crude solid. Once turbidity is reached (Step 4 above), add a "seed" crystal. This provides a nucleation surface, bypassing the energy barrier for solid formation.

  • Solvent Modification: If using MeOH/Et2O, switch to MeCN/EtOAc . The polarity difference is less extreme, allowing for a smoother transition to supersaturation.

  • Sonication: Brief sonication of the oiled mixture can induce crystallization.

Ticket #002: "NMR shows a complex mixture of peaks (Broadening)."

Diagnosis: You are likely observing the Boroxine-Boronic Acid Equilibrium . In anhydrous NMR solvents (like


 or DMSO-

), the compound may exist as a mix of monomer and trimer. Validation Test:
  • Add 1-2 drops of

    
     to the NMR tube.
    
  • Result: If the peaks sharpen and simplify to a single set, your product is pure. The

    
     hydrolyzes all boroxines back to the monomeric acid species [1].
    
Ticket #003: "Yield is low, and I see benzene/alkane byproducts."

Diagnosis: Protodeboronation (C-B bond cleavage).[1] This is often catalyzed by metals or basic conditions. Corrective Action:

  • pH Control: Ensure the crystallization medium is strictly acidic. The protonated amine (ammonium) is electron-withdrawing, which destabilizes the C-B bond less than the free amine, but the real danger is the boronate anion (

    
    ) formed in base, which deborylates rapidly [2].
    
  • Temperature: Lower the dissolution temperature. Do not exceed 50°C.

  • Glassware: Use plastic or silylated glassware if trace metals from glass are suspected (rare, but possible with sensitive substrates).

🟢 PART 4: DECISION MATRIX

Use this logic flow to determine if recrystallization is the correct path or if derivatization is required.

DecisionTree Start Start: Impure Amino Boronic Acid SolubilityCheck Is it soluble in hot MeOH/Water? Start->SolubilityCheck PurityCheck Is purity > 80%? SolubilityCheck->PurityCheck Yes Derivatize Derivatization Required SolubilityCheck->Derivatize No (Oils out) Recryst Execute SOP-01 (Direct Recrystallization) PurityCheck->Recryst Yes PurityCheck->Derivatize No (Complex mix) MIDA Form MIDA Boronate (Stable, Chromatographable) Derivatize->MIDA If Chromatography needed DEA Form DEA Adduct (Crystallizes easily) Derivatize->DEA If Crystallization needed

Figure 2: Decision matrix for selecting the appropriate purification strategy.

🟢 PART 5: REFERENCES

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.

  • Nakamura, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters. Journal of Solution Chemistry.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing the Binding Affinity of Boronic Acid Inhibitors Against Standard Controls

Welcome to a detailed examination of how to rigorously assess and compare the binding affinity of boronic acid-based inhibitors. In drug discovery, understanding the precise interaction between an inhibitor and its targe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed examination of how to rigorously assess and compare the binding affinity of boronic acid-based inhibitors. In drug discovery, understanding the precise interaction between an inhibitor and its target is paramount. Boronic acids represent a fascinating and potent class of inhibitors due to their unique reversible-covalent binding mechanism. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal science behind the methodologies. We will explore how to design, execute, and interpret experiments that provide a clear, objective comparison of these advanced inhibitors against traditional controls.

Part 1: The Foundational Mechanism - Why Boronic Acids Are Different

Before we can compare, we must understand the unique nature of the boronic acid "warhead." Unlike standard non-covalent inhibitors that rely solely on intermolecular forces (e.g., hydrogen bonds, van der Waals forces), or irreversible inhibitors that form a permanent bond, boronic acids occupy a strategic middle ground.

The key is the boron atom itself. In its native state, the boron in a boronic acid (R-B(OH)₂) is trigonal planar and sp² hybridized.[1] This configuration makes the boron atom electron-deficient and thus an excellent electrophile, or Lewis acid.[1] When it approaches a nucleophilic residue in an enzyme's active site—most commonly a serine or threonine hydroxyl group—it readily accepts a lone pair of electrons.[2][3] This interaction causes the boron to re-hybridize to a more stable, tetrahedral sp³ state, forming a reversible covalent bond with the enzyme.[4][5] This tetrahedral complex often mimics the high-energy transition state of the natural enzymatic reaction, contributing to the high potency of these inhibitors.[4][6]

The "reversibility" of this covalent bond is what sets boronic acids apart. The bond is stable enough to ensure prolonged target engagement and potent inhibition, but it can also dissociate, which can mitigate the risk of permanent off-target toxicities often associated with irreversible covalent drugs.[3][5] This dynamic equilibrium is defined by distinct association (k_on) and dissociation (k_off) rates, which together determine the overall binding affinity.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Complex Ser_OH Serine Hydroxyl (Nucleophile) Tetrahedral_Adduct Tetrahedral Boronate Adduct (sp³) Reversible Covalent Bond Ser_OH->Tetrahedral_Adduct Boronic_Acid Boronic Acid (R-B(OH)₂) Trigonal Planar (sp²) Boronic_Acid->Tetrahedral_Adduct Association (k_on) Covalent Bond Formation Tetrahedral_Adduct->Boronic_Acid Dissociation (k_off) Bond Reversal

Caption: Reversible covalent inhibition by a boronic acid.

Part 2: Establishing the Benchmark - The Role of Standard Controls

To truly appreciate the performance of a boronic acid inhibitor, its binding affinity must be contextualized. This is achieved by comparing it against well-characterized standard controls. The choice of controls is a critical experimental design step that validates the assay and provides a framework for interpretation.

  • Standard Competitive, Non-Covalent Inhibitors: These are the most common controls. They bind to the enzyme's active site through non-covalent interactions and compete with the substrate. They provide a baseline for potency (Ki) and affinity (Kd) in a purely reversible system.

  • Irreversible Covalent Inhibitors: These inhibitors (e.g., those with an acrylamide warhead) form a permanent covalent bond with the target. Comparing a boronic acid to an irreversible inhibitor highlights the critical difference in dissociation rates (k_off). For an irreversible inhibitor, k_off is effectively zero, whereas for a boronic acid, it is a measurable and crucial parameter.

  • A Known Substrate: While not an inhibitor, running the assay with the enzyme's natural substrate is essential to determine the Michaelis-Menten constant (Km). The Km value is not only a characteristic of the enzyme but is also required for the accurate calculation of the inhibition constant (Ki) from the IC50 value for competitive inhibitors.[7]

Inhibition_Modes cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_irrev Irreversible Inhibition Enzyme {Enzyme (E) | Active Site} Product Product (P) Enzyme->Product Catalyzes Irrev_Complex Permanent E-I Complex Enzyme->Irrev_Complex Substrate Substrate (S) Substrate->Enzyme:as Binds Comp_I Competitive Inhibitor (I) Comp_I->Enzyme:as Binds to Active Site NonComp_I Non-competitive Inhibitor (I) Enzyme_allo {Enzyme (E) | Allosteric Site} NonComp_I->Enzyme_allo:allo Binds to Allosteric Site Irrev_I Irreversible Inhibitor (I) Irrev_I->Irrev_Complex

Caption: Comparison of inhibitor binding modes.

Part 3: Quantifying the Interaction - IC50, Ki, and Kd Explained

A common point of confusion is the distinction between IC50, Ki, and Kd. Understanding these terms is essential for accurate data interpretation.

  • IC50 (Half Maximal Inhibitory Concentration): This is an operational value. It measures the concentration of an inhibitor required to reduce a specific biological or biochemical activity (like enzyme velocity) by 50% under a specific set of experimental conditions.[7] Because it depends on factors like substrate and enzyme concentration, IC50 values are not absolute and should not be directly compared across different experiments.[8]

  • Ki (Inhibition Constant): This is a more fundamental measure of an inhibitor's potency. It represents the equilibrium dissociation constant of the inhibitor-enzyme complex.[9] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation , which corrects for the concentration of the substrate relative to the enzyme's Km.[7] This makes Ki a more standardized value for comparing the potency of different inhibitors.

  • Kd (Dissociation Constant): This is the most direct and fundamental measure of binding affinity. It is a thermodynamic parameter representing the concentration of a ligand at which half of the target molecules are occupied at equilibrium.[8][10] Unlike IC50 and Ki, which are often determined from functional enzyme assays, Kd is typically measured using biophysical techniques that directly observe the binding event, independent of enzyme activity.[10][11] A lower Kd value signifies a higher binding affinity.[10]

For boronic acids, a comprehensive characterization involves measuring both the functional potency (IC50/Ki) through enzymatic assays and the direct binding affinity and kinetics (Kd, k_on, k_off) through biophysical methods.

Part 4: Experimental Protocols for a Self-Validating System

The following protocols are designed to be self-validating by incorporating the necessary controls and conditions for robust data generation.

Protocol 1: Enzymatic Inhibition Assay for IC50 and Ki Determination

This protocol describes a standard procedure for determining an inhibitor's IC50 value, which can then be used to calculate Ki.

Objective: To measure the concentration-dependent inhibition of enzyme activity by the boronic acid and standard controls.

Methodology:

  • Enzyme and Substrate Characterization (Pre-requisite):

    • Determine the optimal buffer conditions (pH, ionic strength) for enzyme activity.

    • Perform a substrate titration to determine the Michaelis-Menten constant (Km) of the enzyme for its substrate. This is crucial for the Cheng-Prusoff calculation later.[12]

    • Determine the enzyme concentration that yields a linear reaction rate for the desired assay duration (e.g., 10-20% substrate conversion).[13]

  • Inhibitor Preparation:

    • Prepare a high-concentration stock solution of the boronic acid inhibitor and each standard control in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution series of each inhibitor. A 10-point, 3-fold dilution series is a common starting point.[14]

  • Assay Execution (96-well plate format):

    • Controls: Designate wells for:

      • 100% Activity Control (Positive Control): Enzyme + Substrate + Vehicle (e.g., DMSO). No inhibitor.[15]

      • 0% Activity Control (Negative Control): Substrate + Vehicle. No enzyme.

    • Inhibitor Wells: Add the enzyme to each well, followed by the serially diluted inhibitor concentrations.

    • Incubation: Incubate the enzyme and inhibitor together for a pre-determined time to allow binding to reach equilibrium. For reversible covalent inhibitors like boronic acids, this pre-incubation step is critical.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously. The substrate concentration should ideally be at or near the Km value.[12]

    • Data Acquisition: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence) with a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate).

    • Normalize the rates to the 100% activity control to get the percent inhibition.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration used in the assay and Km is the previously determined Michaelis-Menten constant.[7]

Protocol 2: Surface Plasmon Resonance (SPR) for Kd and Kinetic Rate Determination

SPR is a label-free biophysical technique that provides real-time data on binding events, allowing for the determination of Kd, k_on (association rate), and k_off (dissociation rate).

Objective: To directly measure the binding affinity and kinetics of the boronic acid and standard controls to the target enzyme.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate SPR sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize the purified enzyme (the "ligand") onto the chip surface to a target density. A reference channel should be prepared in parallel (activated and deactivated) to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of concentrations for the boronic acid inhibitor and controls (the "analytes") in the running buffer. A 6-point, 2-fold dilution series is a good starting point. Include a zero-concentration (buffer only) sample for double referencing.

  • SPR Experiment Execution:

    • Association: Inject the lowest concentration of the analyte over the ligand and reference surfaces for a set amount of time and monitor the binding response (measured in Response Units, RU).

    • Dissociation: Switch the injection back to running buffer only and monitor the decrease in RU as the analyte dissociates from the ligand.

    • Regeneration (if necessary): Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, returning the surface to baseline for the next injection.

    • Repeat the association-dissociation cycle for all analyte concentrations, moving from lowest to highest.

  • Data Analysis:

    • The raw sensorgram data is double-referenced by subtracting the reference channel signal and the buffer-only injection signal.

    • Globally fit the processed sensorgrams for all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The fitting process will yield the kinetic rate constants: k_on (association rate) and k_off (dissociation rate).

    • The equilibrium dissociation constant (Kd) is calculated directly from the ratio of the rate constants: Kd = k_off / k_on .

Part 5: Data Presentation and Interpretation - A Comparative Framework

Summarizing the data in a clear, tabular format is essential for direct comparison.

Table 1: Comparative Binding Affinity and Kinetic Data

Inhibitor ClassCompoundIC50 (nM) Ki (nM) k_on (M⁻¹s⁻¹) k_off (s⁻¹) Kd (nM)
Boronic Acid BoroInhibit-X157.55 x 10⁵5 x 10⁻³10
Non-Covalent Standard-Y100501 x 10⁶5 x 10⁻²50
Irreversible Coval-Z25N/A2 x 10⁴< 1 x 10⁻⁶N/A

Interpreting the Results:

  • BoroInhibit-X (Boronic Acid): This inhibitor shows high potency (low Ki) and high affinity (low Kd). Critically, it has a slow but measurable dissociation rate (k_off), confirming its reversible-covalent nature. This slow k_off often translates to a long residence time on the target, which can be a key driver of in vivo efficacy.

  • Standard-Y (Non-Covalent): This control is less potent and has a lower affinity than the boronic acid. Its k_off is significantly faster, indicating a much shorter residence time on the target.

  • Coval-Z (Irreversible): This inhibitor has a potent IC50, but its k_off is negligible, confirming its permanent binding. Ki and Kd are not applicable in the same way because the interaction does not reach equilibrium.

Data_Workflow cluster_enzymatic Enzymatic Assay cluster_spr Biophysical Assay (SPR) raw_abs Raw Data (Absorbance vs. Time) rates Calculate Initial Rates raw_abs->rates pct_inhibit % Inhibition rates->pct_inhibit ic50_curve Dose-Response Curve pct_inhibit->ic50_curve ic50_val Calculate IC50 ic50_curve->ic50_val ki_val Calculate Ki (Cheng-Prusoff) ic50_val->ki_val ic50_val->ki_val sensorgram Raw Sensorgrams (RU vs. Time) model_fit Fit to Binding Model (e.g., 1:1 Langmuir) sensorgram->model_fit kinetics Determine k_on and k_off model_fit->kinetics kd_val Calculate Kd = k_off / k_on kinetics->kd_val kinetics->kd_val

Caption: Data analysis workflow from raw data to affinity constants.

By combining enzymatic and biophysical data, we generate a comprehensive profile that not only ranks the potency of the boronic acid inhibitor but also illuminates its unique mechanistic properties relative to standard controls. This multi-faceted approach provides the robust, high-quality data necessary to make informed decisions in any drug discovery pipeline.

References

  • UniProt. (n.d.). ANP32B - Acidic leucine-rich nuclear phosphoprotein 32 family member B - Homo sapiens (Human). UniProtKB. Retrieved from [Link]

  • UniProt. (n.d.). ANP32B - Acidic leucine-rich nuclear phosphoprotein 32 family member B - Bos taurus (Bovine). UniProtKB. Retrieved from [Link]

  • Grokipedia. (n.d.). ANP32B. Retrieved from [Link]

  • Staller, E., et al. (2018). ANP32 Proteins Are Essential for Influenza Virus Replication in Human Cells. mBio, 9(5). Retrieved from [Link]

  • Wang, Y., et al. (2012). Acidic leucine-rich nuclear phosphoprotein 32 family member B (ANP32B) contributes to retinoic acid-induced differentiation of leukemic cells. Biochemical and Biophysical Research Communications, 423(4), 721-5. Retrieved from [Link]

  • Al-Attar, R., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Scientific Reports. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Scientific Reports, 14(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed binding mode of the selected reversible covalent warheads with.... Retrieved from [Link]

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  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. Retrieved from [Link]

  • MDPI. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(7). Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Retrieved from [Link]

  • bioRxiv. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • RSC Publishing. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications. Analytical Methods, 6(8), 2548-2555. Retrieved from [Link]

  • PLOS One. (2021). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLOS One, 16(10). Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2020). Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. Retrieved from [Link]

  • ResearchGate. (2015). How can I get binding affinity from Ki,or Kd ,or IC50?. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Molecular Recognition, 34(7). Retrieved from [Link]

  • Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

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Comparative

A Senior Application Scientist’s Guide to Validating the Purity of (3-Amino-2-methylpropyl)boronic Acid Using HPLC Methods

Abstract (3-Amino-2-methylpropyl)boronic acid is a crucial building block in contemporary drug discovery and development. Its purity is paramount, directly impacting reaction yields, impurity profiles, and the safety and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Amino-2-methylpropyl)boronic acid is a crucial building block in contemporary drug discovery and development. Its purity is paramount, directly impacting reaction yields, impurity profiles, and the safety and efficacy of final active pharmaceutical ingredients (APIs). However, its physicochemical properties—high polarity, zwitterionic character at certain pH values, and lack of a strong UV chromophore—present significant analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust validation of its purity. We will explore the mechanistic underpinnings of various chromatographic techniques, from derivatization-based reversed-phase methods to direct analysis using advanced stationary phases, and discuss optimal detection strategies. Each protocol is presented as a self-validating system, grounded in established principles and compliant with international regulatory standards.

The Analytical Challenge: Understanding the Molecule

(3-Amino-2-methylpropyl)boronic acid is a small, highly polar molecule. Its structure presents a dual challenge for traditional reversed-phase HPLC:

  • Poor Retention: The molecule's hydrophilic nature leads to minimal interaction with nonpolar stationary phases like C18, often causing it to elute in or near the solvent front, precluding effective separation from polar impurities.[1][2][3]

  • Lack of a Strong Chromophore: The absence of significant conjugated double bonds means it does not absorb ultraviolet (UV) light strongly, rendering standard UV-Vis detectors largely ineffective for sensitive quantification.[4][5]

Therefore, a successful purity method must address both retention and detection. This guide compares two primary strategies: an indirect approach using pre-column derivatization and direct approaches employing specialized chromatography modes.

Comparative Analysis of HPLC Strategies

The selection of an HPLC strategy is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, the nature of potential impurities, and available instrumentation. We will compare three robust methods: Reversed-Phase HPLC with Pre-column Derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Parameter Strategy 1: RP-HPLC with Derivatization Strategy 2: HILIC (Direct Analysis) Strategy 3: Mixed-Mode (Direct Analysis)
Principle Covalent modification of the amine to increase hydrophobicity and add a UV-active or fluorescent tag.Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase.[6]Utilizes a combination of reversed-phase and ion-exchange interactions on a single stationary phase.[7][8]
Primary Advantage High sensitivity and selectivity with standard instrumentation (UV or FLD).Direct analysis of the native molecule, simplifying sample preparation.Superior retention and unique selectivity for polar and charged analytes without derivatization.[7]
Primary Disadvantage Derivatization adds complexity, time, and potential for side-reactions or artifacts.Can require longer column equilibration times and is sensitive to mobile phase composition.Method development can be more complex due to the dual retention mechanisms.
Best Suited For Trace-level impurity quantification where high sensitivity is paramount.Routine purity analysis where simplicity and direct measurement are valued.Complex samples containing both polar and non-polar impurities or counter-ions.

Detection: Seeing the Unseen

Because (3-Amino-2-methylpropyl)boronic acid is non-chromophoric, specialized detection methods are necessary for direct analysis approaches like HILIC and MMC.

  • Charged Aerosol Detector (CAD): A universal detector that measures charge transferred to analyte particles after nebulization and solvent evaporation. It provides a consistent response for non-volatile analytes, making it ideal for purity assays where the response should be proportional to mass.[9][10][11]

  • Evaporative Light Scattering Detector (ELSD): Another universal detector that operates by measuring the light scattered by analyte particles after solvent evaporation.[4][5][12] It is compatible with gradient elution and suitable for any non-volatile analyte.[4][5]

  • Mass Spectrometry (MS): Offers unparalleled specificity by detecting ions based on their mass-to-charge ratio. It is the gold standard for impurity identification and can be readily coupled with HILIC or MMC methods.

For the derivatization approach, a Fluorescence Detector (FLD) is often preferred when using reagents like o-Phthalaldehyde (OPA), as it provides exceptional sensitivity and selectivity over a standard UV detector.[13][14]

Experimental Protocols and Workflows

The following protocols are designed to be robust and serve as a foundation for method development and validation. All procedures must adhere to established regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[15][16][17][18]

Workflow for HPLC Purity Validation

The general workflow for any purity validation study follows a structured path from initial setup to final data verification.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Validation prep_std Prepare Standard & Sample Solutions prep_mp Prepare Mobile Phases prep_std->prep_mp prep_sys System Equilibration prep_mp->prep_sys sst System Suitability Test (SST) (ICH/USP Criteria) prep_sys->sst inject Inject Blank, Standard, and Sample Sequences sst->inject acquire Data Acquisition inject->acquire integrate Peak Integration & Identification acquire->integrate calculate Calculate Purity (% Area) and Impurity Levels integrate->calculate validate Validate Method (ICH Q2(R2) Parameters) calculate->validate

Caption: General workflow for HPLC purity method validation.

Protocol 1: HILIC with Charged Aerosol Detection (CAD)

This method provides direct quantification and is highly effective for separating polar species.

Rationale: HILIC is chosen to achieve retention of the highly polar analyte without the need for chemical modification.[19][20] CAD is selected for its universal and uniform response to non-volatile analytes, which is critical for accurate purity calculations based on area percent.[9][10]

Methodology:

  • Chromatographic System: HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm, or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 5 95
    5.0 0.4 40 60
    5.1 0.4 5 95

    | 8.0 | 0.4 | 5 | 95 |

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • CAD Settings: Evaporation Temperature: 35 °C; Gas Regulator Pressure: 60 psi; Data Collection Rate: 10 Hz.

  • Standard Preparation: Prepare a stock solution of (3-Amino-2-methylpropyl)boronic acid reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample at a concentration of 1.0 mg/mL in the same diluent.

  • System Suitability:

    • Tailing Factor: 0.8 - 1.5 for the main peak.

    • Precision: Relative Standard Deviation (RSD) of ≤ 2.0% for 5 replicate injections of the standard.

Protocol 2: RP-HPLC with Pre-column OPA Derivatization and Fluorescence Detection

This method is ideal for detecting trace-level impurities due to its exceptional sensitivity.

Rationale: Pre-column derivatization with o-Phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent isoindole derivative from the primary amine.[14][21] This allows for sensitive detection using a fluorescence detector and improved retention on a standard C18 column.[21][22]

G compound (3-Amino-2-methylpropyl)boronic acid (Primary Amine, R-NH2) reaction compound->reaction reagents o-Phthalaldehyde (OPA) + Thiol (e.g., 3-MPA) reagents->reaction product Highly Fluorescent Isoindole Derivative hplc Separation on C18 Column product->hplc Inject onto RP-HPLC reaction->product Derivatization (Fast, at RT) detection Fluorescence Detector (High Sensitivity) hplc->detection Detection

Caption: Workflow for OPA derivatization prior to RP-HPLC analysis.

Methodology:

  • Chromatographic System: HPLC system with an autosampler capable of automated derivatization, binary pump, column oven, and Fluorescence Detector.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) Flow (mL/min) %A %B
    0.0 1.0 90 10
    15.0 1.0 40 60
    15.1 1.0 90 10

    | 20.0 | 1.0 | 90 | 10 |

  • Column Temperature: 30 °C.

  • Fluorescence Detection: Excitation: 340 nm, Emission: 455 nm.

  • Derivatization Reagents:

    • Borate Buffer: 0.4 M Boric Acid adjusted to pH 10.2 with NaOH.

    • OPA Reagent: 5 mg/mL OPA and 5 µL/mL 3-mercaptopropionic acid (3-MPA) in Borate Buffer.

  • Automated Derivatization Sequence (in autosampler):

    • Draw 5 µL of sample/standard.

    • Draw 10 µL of OPA Reagent.

    • Mix in needle/loop for 1 minute.

    • Inject the mixture.

  • Standard/Sample Preparation: Prepare solutions at desired concentrations (e.g., 0.5 mg/mL) in Water. The derivatization is performed online.

  • System Suitability:

    • Resolution: ≥ 2.0 between the main derivative peak and any adjacent impurity peaks.

    • Precision: RSD of ≤ 2.0% for 5 replicate derivatizations and injections of the standard.

Method Validation: Ensuring Trustworthiness and Compliance

Once a method is developed, it must be validated to prove its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[15][23][24][25] This is a non-negotiable step in a regulated environment.

Validation Parameters for a Purity Method:

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing spiked samples and performing stress testing (acid, base, peroxide, heat, light) on the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[23]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often reported as percent recovery.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is critical for reporting impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C). This provides an indication of its reliability during normal usage.

Conclusion: A Scientifically-Grounded Approach

Validating the purity of (3-Amino-2-methylpropyl)boronic acid requires a thoughtful, scientifically-grounded approach that directly addresses its challenging physicochemical properties. While Reversed-Phase HPLC with pre-column derivatization offers unparalleled sensitivity for trace impurity analysis, its indirect nature adds complexity. In contrast, direct analysis methods such as HILIC and Mixed-Mode Chromatography , when paired with universal detectors like CAD or ELSD, provide a more straightforward and elegant solution for routine purity assessments.

The choice of method should be guided by the analytical objective. For release testing and general purity checks, a validated HILIC-CAD method is often the most efficient and robust choice. For in-depth impurity profiling or the quantification of genotoxic impurities, the sensitivity of a derivatization-based FLD method may be required. Regardless of the chosen path, a comprehensive validation study adhering to ICH Q2(R2) guidelines is essential to ensure data integrity and regulatory compliance.[15][26]

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  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). MDPI. Retrieved February 17, 2026, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. Retrieved February 17, 2026, from [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683.
  • Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. (1991). Purdue e-Pubs. Retrieved February 17, 2026, from [Link]

  • Ion-Exchange Chromatography - Chemistry LibreTexts. (2024, April 15). Retrieved February 17, 2026, from [Link]

  • Boronate Affinity - High Performance Liquid Chromatography (HPLC) - Trinity Biotech. (n.d.). Retrieved February 17, 2026, from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC). (2010, January 23). RJPT. Retrieved February 17, 2026, from [Link]

  • Hydrophilic interaction chromatography - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Analytical Methods. Retrieved February 17, 2026, from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Retrieved February 17, 2026, from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 17, 2026, from [Link]

  • McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update.
  • Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. (2022, September 26). PMC. Retrieved February 17, 2026, from [Link]

Sources

Validation

Assessing Enzyme Inhibition Potency: A Comparative Guide to Methylated vs. Non-Methylated Amino Boronic Acids

For researchers, scientists, and drug development professionals, the nuanced world of enzyme inhibition is a landscape of constant innovation. Among the arsenal of inhibitor scaffolds, amino boronic acids have carved out...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced world of enzyme inhibition is a landscape of constant innovation. Among the arsenal of inhibitor scaffolds, amino boronic acids have carved out a significant niche, particularly as transition-state analogs for serine and threonine proteases. Their utility is exemplified by the success of drugs like bortezomib and ixazomib in treating multiple myeloma.[1][2] A key question in the ongoing optimization of these potent molecules is the impact of subtle structural modifications. This guide provides an in-depth technical comparison of methylated versus non-methylated amino boronic acids, offering both theoretical insights and practical experimental frameworks to assess their relative enzyme inhibition potencies.

While extensive research exists on dipeptidyl boronic acids as proteasome inhibitors, direct comparative studies on the effect of N-methylation on the inhibitory activity of amino boronic acids are not widely available in peer-reviewed literature.[3][4][5] This guide, therefore, aims to bridge this gap by synthesizing established principles of enzyme inhibition with a practical, forward-looking experimental approach.

The Mechanism of Action: Boronic Acids as Transition-State Analogs

Amino boronic acids derive their inhibitory power from their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.[6] The boron atom, with its empty p-orbital, is highly electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine or threonine residue in the enzyme's active site. This forms a stable, reversible covalent tetrahedral adduct, effectively sequestering the enzyme and preventing it from processing its natural substrate.[1][2]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme-Serine Enzyme-Ser-OH Tetrahedral_Intermediate Enzyme-Ser-O-B(OH)2-R (Tetrahedral Adduct) Enzyme-Serine->Tetrahedral_Intermediate Nucleophilic Attack Boronic_Acid R-B(OH)2 Boronic_Acid->Tetrahedral_Intermediate

The Question of Methylation: Potential Impacts on Potency

The introduction of a methyl group on the nitrogen atom of an amino boronic acid can influence its inhibitory potency through several mechanisms:

  • Steric Effects: The methyl group adds bulk, which could either create a more favorable interaction with a hydrophobic pocket in the enzyme's active site or, conversely, lead to steric hindrance that weakens binding.

  • Electronic Effects: Methylation can alter the electron density around the nitrogen atom, potentially influencing the overall electronics of the molecule and its interaction with active site residues.

  • Conformational Rigidity: The methyl group can restrict the conformational flexibility of the inhibitor, which may pre-organize it for a more favorable binding pose, or conversely, prevent it from adopting the optimal conformation for binding.

  • Solubility and Lipophilicity: N-methylation of amides has been shown to increase both solubility and lipophilicity. This can have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties.

A study on the structure-activity relationship of boronic acid derivatives of tyropeptin found that replacing an isopropyl group with a methyl group had negligible effects on the biological activities. However, this is a single example, and the effect of N-methylation is likely to be highly dependent on the specific enzyme and the overall structure of the inhibitor.

A Framework for Comparison: Experimental Protocols

To definitively assess the impact of methylation, a direct comparison of the inhibitory potency of a methylated and a non-methylated amino boronic acid is essential. The following experimental workflow provides a robust framework for such an investigation.

G cluster_0 Preparation cluster_1 Enzyme Kinetics Assays cluster_2 Data Analysis & Interpretation A Synthesize/Acquire Methylated & Non-Methylated Amino Boronic Acids E Perform IC50 Assays for Both Inhibitors A->E B Purify & Characterize Enzyme of Interest D Determine Michaelis-Menten Constants (Km & Vmax) of Substrate B->D C Select Appropriate Substrate & Buffer C->D D->E F Conduct Ki Determination Experiments D->F G Plot Dose-Response Curves (IC50 Determination) E->G H Generate Lineweaver-Burk Plots (Ki Determination) F->H I Compare IC50 & Ki Values G->I H->I

Part 1: Synthesis of N-Methylated Amino Boronic Acids

Several methods exist for the N-methylation of amino acids, which can be adapted for amino boronic acids. A common approach is reductive amination using formaldehyde and a reducing agent.

Step-by-Step Protocol for Reductive N-Methylation:

  • Protection of the Boronic Acid: The boronic acid moiety should be protected, for example, as a pinanediol ester, to prevent unwanted side reactions.

  • Reaction Setup: Dissolve the protected amino boronic acid in a suitable solvent such as methanol or acetonitrile.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (typically a 1.1 to 1.5 molar excess) to the reaction mixture.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Deprotection: Once the reaction is complete, perform an appropriate aqueous workup. The boronic acid protecting group can then be removed under acidic conditions.

  • Purification: Purify the final N-methylated amino boronic acid using an appropriate chromatographic technique.

Part 2: Enzyme Inhibition Assays

The core of the comparison lies in determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for both the methylated and non-methylated inhibitors.

Experimental Protocol for IC₅₀ and Kᵢ Determination:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of a chromogenic or fluorogenic substrate for the enzyme.

  • Inhibitor Preparation:

    • Prepare stock solutions of both the methylated and non-methylated amino boronic acids in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of inhibitor concentrations.

  • IC₅₀ Determination:

    • In a 96-well plate, add the enzyme, the appropriate buffer, and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the rate of product formation over time using a plate reader (spectrophotometer or fluorometer).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Kᵢ Determination and Mechanism of Inhibition:

    • To determine the Kᵢ and the mode of inhibition (e.g., competitive, non-competitive), perform a series of enzyme kinetic experiments at different fixed concentrations of the inhibitor and varying concentrations of the substrate.

    • Measure the initial reaction velocities for each condition.

    • Plot the data using a Michaelis-Menten plot (velocity vs. substrate concentration) and a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).

    • Analyze the changes in the apparent Kₘ and Vₘₐₓ in the presence of the inhibitor to determine the inhibition mechanism and calculate the Kᵢ.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be summarized in a clear and concise table to facilitate direct comparison.

InhibitorIC₅₀ (nM)Kᵢ (nM)Mechanism of Inhibition
Non-Methylated Amino Boronic AcidExperimental ValueExperimental ValueDetermined from Lineweaver-Burk Plot
Methylated Amino Boronic AcidExperimental ValueExperimental ValueDetermined from Lineweaver-Burk Plot

Interpreting the Results:

  • A lower IC₅₀ and Kᵢ value for the methylated analog would indicate that N-methylation enhances the inhibitory potency.

  • A higher IC₅₀ and Kᵢ value would suggest that the methyl group is detrimental to binding.

  • Similar IC₅₀ and Kᵢ values would imply that N-methylation has a negligible effect on the inhibitor's potency for the specific enzyme tested.

  • The Lineweaver-Burk plot will reveal the mechanism of inhibition. For competitive inhibitors, the lines will intersect on the y-axis, indicating an increase in the apparent Kₘ with no change in Vₘₐₓ.

Conclusion and Future Directions

The strategic modification of enzyme inhibitors is a cornerstone of modern drug discovery. While the impact of N-methylation on the inhibitory potency of amino boronic acids is not yet extensively documented, the experimental framework provided in this guide offers a clear path for researchers to investigate this important structure-activity relationship. By systematically synthesizing and evaluating methylated and non-methylated analogs, the scientific community can build a more comprehensive understanding of how to fine-tune these potent inhibitors for enhanced efficacy and selectivity. The insights gained from such studies will undoubtedly contribute to the development of the next generation of boronic acid-based therapeutics.

References

  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338.
  • Alves, M. J., et al. (2020).
  • Touchet, S., et al. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Chemical Society Reviews, 40(6), 2889-2917.
  • Ghannam, A., et al. (2021). α-Aminoboronic Acid Moieties in Boro Dipeptides Modulate Proteasome Subunit Selectivity and Provide Access to Compounds with Potent Anticancer and Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 64(24), 17977-18001.
  • Li, P., et al. (2016). Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids. European Journal of Medicinal Chemistry, 112, 193-204.
  • Chen, D., et al. (2013). Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. Chemical Research in Toxicology, 26(5), 735-742.
  • Papp, M., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(11), e01135-18.
  • Li, J., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure−Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed from β-Amino Acids. Journal of Medicinal Chemistry, 53(23), 8333-8347.
  • Kupperman, E., et al. (2010). Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit. Biochemical Journal, 430(3), 447-457.
  • Wu, J., et al. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Journal of Medicinal Chemistry, 55(17), 7591-7603.
  • Eidam, O., et al. (2018). Boronic acid transition state inhibitors (BATSIs) active against KPC and other class A β-lactamases: structure activity relationships (SAR) as a guide to inhibitor design. Journal of Medicinal Chemistry, 61(16), 7059-7072.
  • Edwards, P. D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(10), 1787-1797.
  • Rowley, J. M., et al. (2024). Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Journal of Medicinal Chemistry, 67(3), 2049-2065.
  • Ke, H., et al. (2020). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 64(5), e02264-19.
  • Minkkilä, A., et al. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 51(22), 7057-7060.
  • Zhang, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Archiv der Pharmazie, 347(9), 629-639.
  • ResearchGate. (2017). Recently, I encountered many reports where N-methylation of an amide NH leads to huge boost in activty. Can someone maybe highlight the reasons why? Retrieved from [Link]

  • Di, L. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv.
  • Hall, D. G. (2025). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides.
  • The Bumbling Biochemist. (2023, November 17). Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition [Video]. YouTube.
  • Medicosis Perfectionalis. (2023, March 14). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison [Video]. YouTube.

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Comparative

Benchmarking Cross-Coupling Efficiency of Alkyl Amino Boronic Acids

Executive Summary: The Stability-Reactivity Paradox For drug development professionals, alkyl amino boronic acids (specifically -amino derivatives) represent a high-value but notoriously difficult class of bioisosteres....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

For drug development professionals, alkyl amino boronic acids (specifically


-amino derivatives) represent a high-value but notoriously difficult class of bioisosteres. They offer a direct route to incorporating 

complexity into drug scaffolds, yet they frequently fail in standard Suzuki-Miyaura couplings.

The Core Challenge: These substrates suffer from a "Stability-Reactivity Paradox." The free amine coordinates to palladium (catalyst poisoning), while the


 bond is highly susceptible to protodeboronation  under the basic conditions required for transmetallation.

The Solution: This guide benchmarks the performance of three distinct classes of surrogates that circumvent these issues:

  • Protected Boronic Esters (Pinacol): The baseline standard.

  • Potassium Organotrifluoroborates (Molander Salts): The aqueous-stable workhorse.

  • MIDA Boronates: The "slow-release" precision tool.

Mechanistic Bottlenecks: Why Standard Protocols Fail

To optimize yield, one must understand the failure mode. The primary competitor to the desired cross-coupling is base-catalyzed protodeboronation .

Competing Pathways Diagram

The following diagram illustrates the kinetic competition between the productive transmetallation cycle and the destructive protodeboronation pathway.

G Substrate α-Amino Boronate (R-B(OR)2) BoronateAnion Boronate 'Ate' Complex [R-B(OH)(OR)2]- Substrate->BoronateAnion + Base (OH-) Transmetal Transmetallation (Productive) BoronateAnion->Transmetal + Pd(II)-Ar Decomp Protodeboronation (Destructive) BoronateAnion->Decomp Slow Release Failure Pd_Complex Pd(II)-Ar Complex Product Coupled Product (R-Ar) Transmetal->Product Reductive Elimination Byproduct De-borylated Alkane (R-H) Decomp->Byproduct C-B Bond Cleavage

Caption: Kinetic competition between productive transmetallation (green) and destructive protodeboronation (red). High concentration of the 'Ate' complex favors decomposition.

Comparative Analysis: Selecting the Right Surrogate

The choice of boron species dictates the reaction outcome.[1] The following data synthesizes performance metrics across difficult


-amino substrates.
Performance Matrix
FeaturePinacol Boronates Potassium Trifluoroborates MIDA Boronates
Primary Mechanism Direct TransmetallationHydrolysis

Boronic Acid
Slow-Release Hydrolysis
Stability (Air/Moisture) ModerateHigh (Indefinite)High (Indefinite)
Protodeboronation Risk High (Rapid base attack)Low (Attenuated release)Very Low (Controlled release)
Anhydrous Compatibility YesNo (Requires

)
Yes (Solubility dependent)
Purification Difficult (Silica instability)RecrystallizationSilica Stable
Typical Yield (

-amino)
20–45%60–85%85–98%
Technical Insights
  • Pinacol Esters: Often fail for

    
    -amino substrates because the Lewis-acidic boron is easily attacked by base, leading to rapid accumulation of the unstable 'ate' complex.
    
  • Trifluoroborates: Utilize a solubility equilibrium. They are insoluble in organic solvents but soluble in water.[2] As they hydrolyze, they release the active boronic acid in low concentrations, minimizing the "standing population" of unstable species.

  • MIDA Boronates: The

    
    -hybridized boron atom is coordinatively saturated, making it immune to base attack until the MIDA ligand hydrolyzes. This "time-release" mechanism ensures that the concentration of active boronic acid never exceeds the rate of transmetallation.
    

Experimental Protocols

These protocols are designed for reproducibility and scalability .

Protocol A: The "Gold Standard" MIDA Slow-Release Method

Best for: Complex


-amino substrates, unstable heterocycles, and late-stage functionalization.

Reagents:

  • 
    -Amino MIDA Boronate (1.0 equiv)
    
  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     (0.05 equiv) + SPhos (0.10 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dioxane :

    
     (5:1 ratio)[3]
    

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a stir bar, combine the MIDA boronate, aryl halide,

    
    , SPhos, and finely ground 
    
    
    
    .
  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add the pre-degassed Dioxane/

    
     mixture via syringe.
    
    • Expert Note: The water is critical.[4][5] It is not just a solvent but a reagent required to hydrolyze the MIDA ligand.

  • Reaction: Heat to 60°C for 12–24 hours.

    • Mechanism:[1][4][6][7][8][9][10][11][12] At 60°C, the hydrolysis rate of MIDA matches the transmetallation rate of Pd, maintaining a low steady-state concentration of the unstable boronic acid.

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove unreacted MIDA acid), dry over

    
    , and concentrate.
    
Protocol B: The Aqueous Trifluoroborate Method

Best for: Water-soluble substrates and robust scale-up.

Reagents:

  • Potassium

    
    -Amino Trifluoroborate (1.0 equiv)
    
  • Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene :

    
     (3:1 ratio)
    

Step-by-Step Workflow:

  • Setup: Combine the trifluoroborate salt, aryl bromide, catalyst, and base in a reaction vessel.

  • Solvation: Add the Toluene/Water mixture.

  • Reaction: Heat to 80°C for 18 hours under inert atmosphere.

    • Expert Note: Higher temperature is often required here compared to MIDA to drive the hydrolysis equilibrium of the

      
       group.
      
  • Workup: Standard extraction. Note that unreacted trifluoroborates may remain in the aqueous layer.

References

  • Gillis, E. P., & Burke, M. D. (2007).[13] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Sandford, C., & Aggarwal, V. K. (2017). Stereospecific Cross-Couplings of Secondary Alkylboronic Esters. Chemical Communications.[13] Link

  • Buettner, C. S., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.[4][9][11] Journal of the American Chemical Society. Link

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